2,6-Dichlorophenylacetonitrile
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEJUUCUKRUCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185922 | |
| Record name | (2,6-Dichlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-64-3 | |
| Record name | 2,6-Dichlorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichlorophenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichlorobenzyl cyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,6-Dichlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dichlorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dichlorobenzeneacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDY3AJ66GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,6-Dichlorophenylacetonitrile: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenylacetonitrile, also known as 2,6-Dichlorobenzyl cyanide, is a halogenated aromatic nitrile with the chemical formula C₈H₅Cl₂N.[1] It serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring, along with the nitrile functional group, imparts unique chemical and biological properties to the molecule, making it a subject of interest in medicinal chemistry and material science.[1] This technical guide provides an in-depth overview of the chemical properties, reactivity, and handling of this compound.
Chemical Properties
This compound is a white to nearly white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₅Cl₂N | [1][][4] |
| Molecular Weight | 186.03 g/mol | [1][][4] |
| CAS Number | 3215-64-3 | [1][2][][4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 73-78 °C | [1][2] |
| IUPAC Name | 2-(2,6-dichlorophenyl)acetonitrile | [1][5] |
| Synonyms | 2,6-Dichlorobenzyl cyanide, 2,6-Dichlorobenzeneacetonitrile | [1][4][6] |
| InChI | InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | [1][4][5] |
| InChI Key | AOEJUUCUKRUCEF-UHFFFAOYSA-N | [1][4][5] |
| SMILES | C1=CC(=C(C(=C1)Cl)CC#N)Cl | [1][5] |
Chemical Reactivity
The reactivity of this compound is primarily influenced by the nitrile group and the dichlorinated phenyl ring. The electron-withdrawing nature of the two chlorine atoms affects the reactivity of the aromatic ring and the benzylic position.
Key Reactions:
-
Oxidation: The nitrile group can be oxidized to produce 2,6-dichlorobenzaldehyde. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[1]
-
Reduction: The nitrile group can be reduced to form 2,6-dichlorobenzylamine. A common reducing agent used for this reaction is lithium aluminum hydride.[1]
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 2,6-dichlorophenylacetic acid. This is a common and useful reaction for the synthesis of derivatives.
-
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to a variety of benzyl cyanide derivatives.[1] Common nucleophiles used in these reactions include sodium methoxide and sodium ethoxide.[1]
Stability and Incompatibilities:
This compound is a stable compound under normal conditions. However, it should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen cyanide, and hydrogen chloride.[8]
Caption: Key chemical reactions of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 2,6-dichlorobenzyl chloride with a cyanide salt.
Materials:
-
2,6-Dichlorobenzyl chloride
-
Potassium cyanide
-
18-crown-6 (catalyst)
-
Ethanol
-
Water
Procedure:
-
A solution of potassium cyanide (26 g, 400.00 mmol) and 18-crown-6 (0.05 g) in water (60 mL) is prepared in a 500 mL round-bottom flask.[2]
-
An ethanol (300 mL) solution of 2,6-dichlorobenzyl chloride (40 g, 206.24 mmol) is added to the potassium cyanide solution.[2]
-
The reaction mixture is stirred under reflux conditions for 1 to 3 hours.[2] The progress of the reaction is monitored by thin-layer chromatography.[2]
-
After the reaction is complete, the mixture is concentrated to dryness using a rotary evaporator.[2]
-
The concentrated residue is washed with water (5 x 100 mL) to yield 2-(2,6-dichlorophenyl)acetonitrile as a white solid.[2]
Caption: Workflow for the synthesis of this compound.
Hydrolysis of this compound to 2,6-Dichlorophenylacetic Acid
This protocol details the conversion of the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Chloroform
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, a solution of this compound (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) is prepared.[9][10]
-
After cooling to room temperature, the reaction is quenched by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3.[9][10]
-
The product is extracted with chloroform (5 x 50 mL).[10]
-
The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield (2,6-dichloro-phenyl)-acetic acid.[10]
Safety and Hazards
This compound is classified as a toxic and hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]
-
Avoid breathing dust.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Applications
Due to its versatile reactivity, this compound is a valuable building block in several areas:
-
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical compounds.[1]
-
Agrochemicals: It is utilized in the production of herbicides and other agrochemicals.[1]
-
Dyes: It is used as an intermediate in the synthesis of dyes.[1]
-
Organic Synthesis: It is a key intermediate for synthesizing a range of organic molecules.[1]
-
Biological Studies: The compound has been investigated for its biological activities, including enzyme inhibition.[1]
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its distinct chemical properties and reactivity, stemming from the dichlorinated phenyl ring and the nitrile group, allow for its use in the synthesis of a wide array of valuable molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. Buy this compound | 3215-64-3 [smolecule.com]
- 2. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]
- 4. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 5. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-dichlorophenylacetonitrile, a key intermediate in the pharmaceutical industry. The document details the primary synthesis mechanisms, identifies key intermediates, presents quantitative data in a structured format, and offers detailed experimental protocols. Visual diagrams generated using the DOT language are included to illustrate the reaction pathways and experimental workflows.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical and fine chemical industries. This guide explores the most common and practical synthetic routes to this compound, with a focus on the underlying reaction mechanisms and experimental considerations.
Primary Synthesis Route: Cyanation of 2,6-Dichlorobenzyl Chloride
The most prevalent industrial synthesis of this compound commences with 2,6-dichlorotoluene. This route involves a two-step process: the free-radical chlorination of the methyl group to form 2,6-dichlorobenzyl chloride, followed by a nucleophilic substitution with a cyanide salt.
Step 1: Free-Radical Chlorination of 2,6-Dichlorotoluene
The initial step involves the chlorination of 2,6-dichlorotoluene at the benzylic position. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator.
Mechanism: The reaction proceeds via a classic free-radical chain mechanism:
-
Initiation: UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,6-dichlorotoluene, forming a resonance-stabilized 2,6-dichlorobenzyl radical and hydrogen chloride (HCl). This radical then reacts with another molecule of Cl₂ to produce 2,6-dichlorobenzyl chloride and a new chlorine radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radicals.
Intermediates: The key intermediate in this step is the 2,6-dichlorobenzyl radical .
Caption: Free-Radical Chlorination of 2,6-Dichlorotoluene.
Step 2: Nucleophilic Substitution with Cyanide
The 2,6-dichlorobenzyl chloride produced is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar solvent to yield this compound.
Mechanism: This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride, displacing the chloride ion in a single concerted step.
Intermediates: The SN2 reaction is characterized by a pentavalent transition state where the cyanide ion is forming a bond to the carbon, and the chloride ion is simultaneously breaking its bond.
Caption: SN2 Cyanation of 2,6-Dichlorobenzyl Chloride.
Alternative Synthesis Route: Sandmeyer Reaction
An alternative approach to a closely related compound, 2,6-dichlorobenzonitrile, is through the Sandmeyer reaction, starting from 2,6-dichloroaniline. This method is a powerful tool for introducing a cyano group onto an aromatic ring.
Step 1: Diazotization of 2,6-Dichloroaniline
2,6-Dichloroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the 2,6-dichlorobenzenediazonium salt.
Mechanism: The reaction involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the amino group of the aniline. A series of proton transfers and the elimination of water lead to the formation of the diazonium ion.
Intermediates: The key intermediates are the N-nitrosoanilinium ion and the diazohydroxide , leading to the final 2,6-dichlorobenzenediazonium ion .
Step 2: Cyanation of the Diazonium Salt
The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution.
Mechanism: The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a cyanide group from a copper(II) species, regenerating the copper(I) catalyst.
Intermediates: The primary intermediates in this step are the 2,6-dichlorobenzenediazonium ion and the 2,6-dichlorophenyl radical .
Caption: Sandmeyer Synthesis of 2,6-Dichlorobenzonitrile.
Note: The direct conversion of 2,6-dichlorobenzonitrile to this compound would require the introduction of a methylene (-CH₂-) group between the aromatic ring and the nitrile. While theoretically possible through multi-step processes, it is generally less direct than the primary synthesis route described above.
Quantitative Data
The following tables summarize key quantitative data for the primary synthesis route.
Table 1: Chlorination of 2,6-Dichlorotoluene
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorotoluene | [3] |
| Reagent | Chlorine Gas (Cl₂) | [3] |
| Initiator | UV Irradiation | [3] |
| Temperature | 180°C | [3] |
| Product | 2,6-Dichlorobenzyl Chloride | [3] |
| Boiling Point | 114-119°C at 13 mmHg | [3] |
| Yield | Not explicitly stated, but used in subsequent step. |
Table 2: Cyanation of 2,6-Dichlorobenzyl Chloride
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorobenzyl Chloride | [3] |
| Reagent | Potassium Cyanide (KCN) | [3] |
| Solvent | Alcohol | [3] |
| Reaction Time | 5 hours | [3] |
| Condition | Reflux | [3] |
| Product | 2,6-Dichlorobenzyl Cyanide (this compound) | [3] |
| Yield | Not explicitly stated for this specific reaction. |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the primary synthesis of this compound.
Protocol for the Synthesis of 2,6-Dichlorobenzyl Chloride
Materials:
-
2,6-Dichlorotoluene (16.1 g, 0.1 mol)
-
Dry Chlorine Gas
-
Reaction vessel equipped for chlorination with a gas inlet, a reflux condenser, and a UV lamp.
Procedure:
-
Charge the reaction vessel with 16.1 g of 2,6-dichlorotoluene.
-
Heat the vessel to 180°C.
-
Under UV irradiation, bubble dry chlorine gas through the molten 2,6-dichlorotoluene.
-
Monitor the reaction progress by weight increase or GC analysis.
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.
-
The resulting product mixture can be purified by fractional distillation under vacuum to yield 2,6-dichlorobenzyl chloride as a colorless oil.[3]
Protocol for the Synthesis of this compound
Materials:
-
2,6-Dichlorobenzyl Chloride (e.g., 6.5 g, as prepared above)
-
Potassium Cyanide (2.7 g)[3] or Sodium Cyanide
-
Ethanol (30 ml)
-
Round-bottom flask with a reflux condenser and a magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine 6.5 g of 2,6-dichlorobenzyl chloride and 30 ml of ethanol.
-
Add 2.7 g of potassium cyanide to the mixture.
-
Heat the reaction mixture to reflux with stirring for 5 hours.[3]
-
After cooling, the reaction mixture is filtered to remove the inorganic salts (KCl).
-
The ethanol is removed from the filtrate under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove any remaining cyanide salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
The crude product can be further purified by recrystallization or distillation.
Experimental Workflow
The following diagram illustrates the general workflow for the primary synthesis of this compound.
Caption: General Experimental Workflow.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process starting from 2,6-dichlorotoluene. This method, involving free-radical chlorination followed by nucleophilic cyanation, is a robust and scalable route suitable for industrial production. While the Sandmeyer reaction offers an alternative pathway to a related nitrile, the primary route is more direct for obtaining the target molecule. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
Spectroscopic Profile of 2,6-Dichlorophenylacetonitrile: A Technical Guide
This in-depth guide presents a comprehensive overview of the spectroscopic data for 2,6-Dichlorophenylacetonitrile (C₈H₅Cl₂N), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 89.56 MHz
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.37 | Multiplet | Aromatic CH |
| 7.25 | Multiplet | Aromatic CH |
| 4.004 | Singlet | CH₂ (Methylene) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Quantitative ¹³C NMR data for this compound is available in spectral databases such as SpectraBase. The spectrum, typically recorded in Chloroform-d on a Varian CFT-20 spectrometer, would show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.[1] Based on the structure, one would expect signals in the aromatic region (approx. 120-140 ppm), a signal for the methylene group (CH₂) adjacent to the aromatic ring, and a characteristic signal for the nitrile group (-C≡N) in the range of 115-125 ppm.
IR (Infrared) Spectroscopy Data
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While full spectral data is available on platforms like SpectraBase and PubChem, the key expected absorptions are:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2250 | Nitrile (-C≡N) Stretch |
| ~1600-1450 | Aromatic C=C Stretch |
| ~800-600 | C-Cl Stretch |
The data can be obtained using various techniques such as Attenuated Total Reflectance (ATR), as a KBr (Potassium Bromide) disc, or as a Nujol mull.
MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI) at 70 eV
| m/z | Relative Intensity (%) | Assignment |
| 187 | 41.2 | [M+2]⁺ (Molecular ion with ³⁷Cl₂) |
| 185 | 64.3 | [M]⁺ (Molecular ion with ³⁵Cl₂) |
| 152 | 31.5 | [M - Cl]⁺ |
| 150 | 100.0 | [M - Cl]⁺ fragment |
| 123 | 12.4 | |
| 114 | 29.7 | |
| 88 | 4.2 | |
| 87 | 4.5 | |
| 63 | 4.2 | |
| 62 | 3.9 | |
| 61 | 3.3 |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-50 mg of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian Mercury plus (400 MHz for ¹H NMR). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. The data is then processed by Fourier transformation of the free induction decay (FID) signal.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, one of the following preparation methods is typically employed:
-
KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Nujol Mull: The sample is ground to a fine paste with Nujol (a mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, and the evanescent wave interacts with the sample.
The spectrometer records the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, with the sample introduced directly into the ion source. For a volatile compound like this compound, electron ionization (EI) is a common technique. In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the structural information derived from it.
Caption: General workflow for spectroscopic analysis.
Caption: Molecular structure and key mass spectrometry fragments.
References
Solubility of 2,6-Dichlorophenylacetonitrile in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,6-Dichlorophenylacetonitrile, a key chemical intermediate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for researchers to determine solubility in their own laboratories. It includes available qualitative data, predictions based on physicochemical properties, and detailed experimental protocols for accurate solubility measurement.
Introduction
This compound is a chemical compound of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring the quality of the final product. This guide aims to equip researchers with the necessary information to assess and utilize the solubility characteristics of this compound effectively.
Solubility Profile of this compound
As of the date of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and general principles of solubility, a qualitative and predicted profile can be established.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅Cl₂N[1][2][3] |
| Molecular Weight | 186.04 g/mol [2][3] |
| Appearance | White to light yellow crystalline powder[2][3] |
| Melting Point | 73-75 °C[3] |
Available Solubility Data
The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Qualitative Solubility |
| Methanol | Soluble[3][4] |
Predicted Solubility in Common Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] this compound possesses a polar nitrile group (-C≡N) and a largely nonpolar dichlorinated phenyl ring. This dual nature suggests its solubility will be favored in solvents with moderate to high polarity.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): Similar to methanol, this compound is expected to exhibit good solubility in other short-chain alcohols due to the potential for dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents are likely to be effective at dissolving this compound due to their polarity and ability to engage in dipole-dipole interactions with the nitrile group.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be lower in nonpolar solvents. While the dichlorophenyl group contributes some nonpolar character, the strong polarity of the nitrile group will likely limit its miscibility with hydrocarbons. Diethyl ether, with its slight polarity, may show some limited ability to dissolve the compound.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for two common and effective methods.
Gravimetric Method
This classic and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute after solvent evaporation.[5][7][8]
3.1.1. Materials
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
3.1.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature until the excess solid has settled. Alternatively, centrifuge the vial to expedite the separation of the solid and liquid phases.
-
Sample Collection: Carefully pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed evaporating dish or vial.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator to evaporate the solvent completely.
-
Mass Determination: Once the solvent is fully evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant collected (L)
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a highly sensitive and accurate technique for determining solubility, particularly for compounds with low solubility or when only small amounts of material are available.
3.2.1. Materials
-
This compound (for standard and sample preparation)
-
Selected organic solvent
-
HPLC-grade solvents for the mobile phase
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
3.2.2. Procedure
-
Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength that provides a sharp, well-resolved peak for the analyte.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (Section 3.1.2).
-
Sample Preparation and Analysis:
-
After equilibration, filter the supernatant through a syringe filter to remove any undissolved particles.
-
Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve using the measured peak area.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
-
Workflow for Solubility Assessment and Application
The following diagram illustrates a logical workflow for researchers investigating the solubility of this compound and applying this data in their work.
Caption: Workflow for assessing and applying the solubility of this compound.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, this guide provides researchers with a robust framework for its determination. By understanding the compound's physicochemical properties and applying the detailed experimental protocols provided, scientists and drug development professionals can generate the critical solubility data needed to advance their research and development efforts. The systematic approach outlined, from prediction to experimental validation and application, will enable more efficient and informed decision-making in the laboratory.
References
- 1. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 2. Buy this compound | 3215-64-3 [smolecule.com]
- 3. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]
- 4. 2,6-Dichlorobenzyl acetonitrile manufacturers and suppliers in india [chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
An Examination of the Structural Properties of 2,6-Dichlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure and molecular geometry of 2,6-Dichlorophenylacetonitrile (CAS RN: 3215-64-3). Despite a thorough search of publicly available scientific databases and literature, no experimental single-crystal X-ray diffraction data for this compound could be located. Consequently, detailed crystallographic parameters such as unit cell dimensions, bond lengths, and bond angles derived from experimental studies are not available at this time. This document summarizes the known chemical and physical properties of this compound and outlines the standard experimental protocols that would be employed for its crystal structure determination. A logical workflow for characterizing a compound of this nature is also presented.
Introduction
This compound is a chemical compound with the molecular formula C₈H₅Cl₂N.[1][2][3] It belongs to the class of dichlorinated phenylacetonitriles and is a structural isomer of other dichlorophenylacetonitriles, such as the 2,4- and 3,4-substituted analogs. The precise arrangement of atoms in a three-dimensional space, defined by its crystal structure and molecular geometry, is a critical determinant of a molecule's physical and chemical properties, including its biological activity. Such information is invaluable in the fields of medicinal chemistry and drug development for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
While experimental data on the crystal structure of this compound is not currently available in the public domain, this guide provides a framework for the anticipated structural features and the methodologies that would be used to determine them.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is compiled from various chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅Cl₂N | [1][2][3] |
| Molecular Weight | 186.04 g/mol | [4] |
| CAS Registry Number | 3215-64-3 | [1][2][3] |
| IUPAC Name | 2-(2,6-dichlorophenyl)acetonitrile | [4] |
| Synonyms | 2,6-Dichlorobenzyl cyanide, Benzeneacetonitrile, 2,6-dichloro- | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 73-75 °C | [5] |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of a small organic molecule like this compound would typically involve the following experimental procedures.
Synthesis and Purification
The first step is the synthesis of the compound, followed by purification to obtain a high-purity sample suitable for crystallization. A reported synthesis method involves the reaction of 2,6-dichlorobenzyl chloride with potassium cyanide.[5] The crude product is then purified, often by recrystallization, to yield a solid material.
Crystallization
Growing single crystals of sufficient size and quality is a crucial and often challenging step.[6] Common techniques for the crystallization of small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
The choice of solvent or solvent system is critical and is often determined empirically through screening various common organic solvents.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, the definitive method for determining the crystal structure is Single-Crystal X-ray Diffraction (SC-XRD). The general workflow is as follows:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffacted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity. These intensities are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Logical Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the complete structural characterization of a novel crystalline compound like this compound.
Caption: Logical workflow for the structural characterization of a crystalline compound.
Conclusion
While the precise crystal structure and molecular geometry of this compound remain to be experimentally determined, this guide provides a comprehensive overview of the necessary experimental procedures and the expected outcomes. The physicochemical properties summarized herein serve as a valuable resource for researchers. The determination of the single-crystal X-ray structure of this compound would be a significant contribution to the structural chemistry of dichlorinated aromatic compounds and would provide crucial data for computational modeling and structure-based drug design efforts. Researchers who successfully crystallize this compound are encouraged to deposit their findings in a public repository such as the Cambridge Structural Database (CSD) to benefit the wider scientific community.
References
- 1. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 2. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 3. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 4. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 2,6-Dichlorophenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2,6-Dichlorophenylacetonitrile. Due to a lack of specific published experimental studies on the thermal analysis of this compound, this guide combines available physical and chemical data with theoretical decomposition pathways and generalized experimental protocols for thermal analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values have been compiled from various safety data sheets and chemical supplier information. It is important to note the variability in some of the reported data, which may be due to differences in sample purity and analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₅Cl₂N | [1] |
| Molecular Weight | 186.04 g/mol | [1][2] |
| Melting Point | 60 - 77 °C | [3] |
| Boiling Point | ~306 °C (estimate) | |
| Flash Point | 176 °C | |
| Decomposition Temp. | Not available |
Thermal Stability and Hazardous Decomposition
Table 2: Hazardous Decomposition Products
| Decomposition Product | Chemical Formula |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Nitrogen Oxides | NOₓ |
| Hydrogen Cyanide | HCN |
| Hydrogen Chloride | HCl |
The presence of a nitrile group and a dichlorinated aromatic ring suggests a complex decomposition process. At elevated temperatures, the nitrile group can lead to the formation of highly toxic hydrogen cyanide. The chlorinated phenyl ring is the source of hydrogen chloride gas upon decomposition. Incomplete combustion will invariably produce carbon monoxide, while complete combustion will yield carbon dioxide and nitrogen oxides.
Postulated Thermal Decomposition Pathway
In the absence of specific mechanistic studies, a logical decomposition pathway can be proposed based on the known hazardous decomposition products. This pathway is intended to be illustrative and would require experimental validation.
Caption: Postulated thermal decomposition pathway for this compound.
Recommended Experimental Protocols for Thermal Analysis
For researchers intending to perform thermal analysis on this compound, the following generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methodologies for the analysis of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (onset and peak temperature) and the enthalpy of fusion from the endothermic peak. Exothermic events may indicate the onset of decomposition.
The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.
Caption: Generalized workflow for thermal analysis experiments.
Conclusion and Recommendations
While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in publicly accessible literature, this guide provides a foundational understanding based on its known chemical properties and hazardous decomposition products. It is strongly recommended that researchers and drug development professionals working with this compound conduct thorough thermal analysis, such as TGA and DSC, to establish its precise thermal profile. Such data is critical for ensuring process safety, especially during manufacturing and formulation where elevated temperatures may be encountered. The generalized experimental protocols provided herein offer a starting point for these essential investigations.
References
2,6-Dichlorophenylacetonitrile CAS number 3215-64-3 properties
An In-depth Technical Guide to 2,6-Dichlorophenylacetonitrile (CAS: 3215-64-3)
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactions, and safety information for this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to light yellow crystalline powder. It is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and an acetonitrile functional group.[1]
Data Summary
| Property | Value | Reference(s) |
| CAS Number | 3215-64-3 | [2] |
| Molecular Formula | C₈H₅Cl₂N | [2] |
| Molecular Weight | 186.04 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [] |
| Melting Point | 74-77 °C | [] |
| Boiling Point | 286.9 °C at 760 mmHg | [] |
| Density | 1.333 g/cm³ | [] |
| Solubility | Limited solubility in water, moderate solubility in organic solvents. | [1] |
| LogP | 3.05948 | [] |
Spectroscopic Data
¹H NMR Spectrum
A ¹H NMR spectrum for 2,6-Dichlorobenzyl acetonitrile is publicly available for reference.[5]
¹³C NMR Spectrum
A ¹³C NMR spectrum for this compound is publicly available for reference.[6]
Mass Spectrum
The mass spectrum of this compound confirms a molecular weight of approximately 186 g/mol .[2][7]
Infrared (IR) Spectrum
The IR spectrum for this compound is available for structural elucidation.[8]
Synthesis of this compound
A prevalent laboratory-scale synthesis of this compound involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with potassium cyanide.[9]
Experimental Protocol
Materials:
-
2,6-dichlorobenzyl chloride (6.5 g)
-
Potassium cyanide (2.7 g)
-
Ethanol (30 ml)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of ethanol.[9]
-
To this solution, add 2.7 g of potassium cyanide.[9]
-
Heat the mixture to reflux and maintain for 5 hours.[9]
-
Upon completion of the reaction, remove the ethanol by distillation to yield the crude this compound.[9]
Synthesis Workflow
Caption: Synthesis of this compound.
Reactions of this compound
A significant reaction of this compound is its hydrolysis to form 2,6-dichlorophenylacetic acid, a crucial intermediate for the synthesis of various biologically active compounds.[10]
Experimental Protocol: Hydrolysis to 2,6-Dichlorophenylacetic Acid
Materials:
-
This compound (18.6 g, 100 mmol)
-
Ethanol (40 mL)
-
Deionized water (50 mL)
-
Potassium hydroxide (KOH) (30 g)
-
Concentrated Hydrochloric acid (HCl)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Combine 18.6 g of this compound, 40 mL of ethanol, and 50 mL of deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[10]
-
Add 30 g of potassium hydroxide to the mixture.[11]
-
Heat the reaction mixture to 80°C and maintain with stirring for 20 hours.[11]
-
After 20 hours, cool the mixture to room temperature.
-
In a well-ventilated fume hood, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 3.[11]
-
Transfer the mixture to a separatory funnel and extract the product with five 50 mL portions of chloroform.[11]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the dried solution and remove the solvent using a rotary evaporator to obtain 2,6-dichlorophenylacetic acid.[12]
Hydrolysis Workflow
Caption: Hydrolysis of this compound.
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements
-
H301: Toxic if swallowed[]
Precautionary Statements
-
P261: Avoid breathing dust, fume, gas, mist, vapours, or spray.[]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents and container to an approved waste disposal plant.[]
Applications
This compound serves as a valuable research chemical. The presence of the cyano group imparts reactivity that makes it a useful intermediate for the synthesis of pharmaceuticals and agrochemicals.[1]
References
- 1. CAS 3215-64-3: 2,6-Dichlorobenzeneacetonitrile [cymitquimica.com]
- 2. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 3. 2-(2,6-DICHLOROPHENYL)ACETONITRILE | CAS 3215-64-3 [matrix-fine-chemicals.com]
- 5. 2,6-Dichlorobenzyl acetonitrile(3215-64-3) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Physical and chemical characteristics of 2,6-Dichlorophenylacetonitrile
This technical guide provides an in-depth overview of the physical and chemical characteristics of 2,6-Dichlorophenylacetonitrile, tailored for researchers, scientists, and professionals in drug development. This document consolidates essential data, experimental protocols, and visual representations to facilitate a comprehensive understanding of this compound.
Core Physical and Chemical Properties
This compound, also known as 2,6-Dichlorobenzyl cyanide, is a white to light yellow crystalline powder.[1][2] It is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[2][3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 3215-64-3 | [2][4][5] |
| Molecular Formula | C₈H₅Cl₂N | [1][2][4] |
| Molecular Weight | 186.04 g/mol | [1][2][4] |
| Exact Mass | 184.9799046 Da | [4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 306.06°C (rough estimate) | [1] |
| Density | 1.4274 g/cm³ (rough estimate) | [1] |
| Solubility | Soluble in Methanol | [1] |
| Refractive Index | 1.5690 (estimate) | [1] |
| InChI | InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | [4][6] |
| InChIKey | AOEJUUCUKRUCEF-UHFFFAOYSA-N | [4][6] |
| SMILES | C1=CC(=C(C(=C1)Cl)CC#N)Cl | [2][4] |
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of both the nitrile and the dichlorinated phenyl group.[2]
-
Oxidation: It can be oxidized to produce 2,6-dichlorobenzaldehyde using common oxidizing agents like potassium permanganate and chromium trioxide.[2]
-
Reduction: The nitrile group can be reduced to yield 2,6-dichlorobenzylamine, typically using a strong reducing agent such as lithium aluminum hydride.[2]
-
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives of benzyl cyanide.[2]
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 2,6-dichlorophenylacetic acid.[3][7]
Information on the specific stability of this compound is limited in the provided search results, but it is noted to degrade rapidly in non-sterile soils.[1]
Experimental Protocols
Synthesis of this compound from 2,6-Dichlorobenzyl Chloride
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
2,6-Dichlorobenzyl chloride
-
Potassium cyanide
-
18-crown-6 (catalyst)
-
Ethanol
-
Water
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) apparatus (ethyl acetate/petroleum ether 1:4 as mobile phase)
Procedure:
-
In a 500 mL round-bottom flask, dissolve potassium cyanide (26 g, 400.00 mmol) and a catalytic amount of 18-crown-6 (0.05 g) in water (60 mL).[1]
-
To this solution, add a solution of 2,6-dichlorobenzyl chloride (40 g, 206.24 mmol) in ethanol (300 mL).[1]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 1 to 3 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:petroleum ether (1:4).[1]
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.[1]
-
Transfer the residue to a separatory funnel and wash with water (5 x 100 mL) to remove inorganic salts.[1]
-
The resulting white solid is 2-(2,6-dichlorophenyl)acetonitrile. This method can yield up to 35.4 g (95% yield) and the product is often used in subsequent reactions without further purification.[1]
Hydrolysis of this compound to 2,6-Dichlorophenylacetic Acid
This protocol outlines the conversion of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of this compound, 40 mL of ethanol, and 50 mL of deionized water.[3]
-
Add 30 g of potassium hydroxide to the mixture.[7]
-
Heat the reaction mixture to 80°C and maintain it at this temperature for 20 hours with stirring.[3][7]
-
After 20 hours, cool the reaction mixture to room temperature.[3]
-
Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH of the solution reaches 3. This step should be performed in a fume hood.[3][7]
-
Transfer the acidified mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).[7]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.[7]
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield (2,6-dichloro-phenyl)-acetic acid.[7]
Analytical Methods
Gas chromatography-mass spectrometry (GC/MS) is a suitable method for the analysis of this compound and related compounds.
General GC/MS Protocol: A general procedure for analyzing related dichlorinated benzonitriles in water involves solid-phase extraction followed by GC/MS analysis.[8]
-
Sample Preparation: A one-liter water sample is passed through a divinylbenzene (DVB) solid-phase extraction disk. The retained analytes are then eluted with methylene chloride.[8]
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen. A keeper solvent like 1-heptanol can be added to prevent complete evaporation of the analyte.[8]
-
Internal Standard: An internal standard, such as 2,4,6-trichlorobenzonitrile, is added for quantitative analysis.[8]
-
GC/MS Analysis: The analysis is performed on a GC/MS system. A suitable column is a Restek RTX-200 (30 m x 0.25 mm x 0.5 µm). The oven temperature program can be set, for example, to hold at 70°C for 1 minute, then ramp at 10°C/min to 270°C and hold for 1 minute. Selected ion monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring characteristic ions of the target analyte.[8]
Spectral Data
-
¹H NMR: Spectral data for 2,6-Dichlorobenzyl acetonitrile is available and can be used for structural confirmation.[9]
-
¹³C NMR: The ¹³C NMR spectrum is also available for this compound.[10]
-
IR Spectroscopy: Infrared spectra (FTIR, ATR-IR, and vapor phase IR) have been recorded and are available in spectral databases.[4][6]
-
Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST WebBook.[5][11][12]
Safety and Hazards
This compound is classified as a toxic substance.[2] It is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected skin and eye irritant.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]
Visualized Experimental Workflow
The following diagram illustrates the synthesis of this compound from 2,6-Dichlorobenzyl chloride.
References
- 1. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]
- 2. Buy this compound | 3215-64-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. 2,6-Dichlorobenzyl acetonitrile(3215-64-3) 1H NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 12. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
Unveiling the Reactive Landscape of 2,6-Dichlorophenylacetonitrile: A Guide to its Electrophilic and Nucleophilic Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Electrophilic and Nucleophilic Sites
The reactivity of an organic molecule is fundamentally governed by the distribution of its electrons. Regions of high electron density are prone to attack by electron-deficient species (electrophiles) and are thus termed nucleophilic sites. Conversely, areas of low electron density are susceptible to attack by electron-rich species (nucleophiles) and are designated as electrophilic sites. The structure of 2,6-Dichlorophenylacetonitrile, featuring a dichlorinated phenyl ring, a methylene group, and a nitrile moiety, presents several potential reactive centers.
Based on the known inductive and resonance effects of these functional groups, the following predictions can be made regarding the primary electrophilic and nucleophilic sites of this compound:
Nucleophilic Sites:
-
Nitrogen Atom of the Nitrile Group: The lone pair of electrons on the nitrogen atom and the pi-electrons of the carbon-nitrogen triple bond make the nitrile group a significant center of nucleophilicity. The nitrogen atom is expected to be the most electron-rich and therefore the most prominent nucleophilic site in the molecule.
-
Aromatic Ring: The pi-electron system of the benzene ring, while influenced by the electron-withdrawing chlorine atoms, can still act as a weak nucleophile in certain reactions, such as electrophilic aromatic substitution.
Electrophilic Sites:
-
Carbon Atom of the Nitrile Group: The carbon atom of the nitrile group is bonded to a highly electronegative nitrogen atom, resulting in a significant polarization of the triple bond. This makes the nitrile carbon electron-deficient and a primary electrophilic center, susceptible to nucleophilic attack.
-
Benzylic Carbon Atom: The carbon atom of the methylene group (the benzylic carbon) is attached to the electron-withdrawing phenyl ring and the nitrile group. This inductive withdrawal of electron density renders the benzylic carbon electrophilic.
-
Carbon Atoms of the Phenyl Ring Attached to Chlorine: The carbon atoms directly bonded to the chlorine atoms experience a strong inductive electron withdrawal, making them more electrophilic than the other carbons in the ring.
Computational Chemistry Approach to a Deeper Understanding
To quantitatively assess and visualize the electrophilic and nucleophilic character of this compound, computational chemistry methods are indispensable. Techniques such as Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis provide powerful insights into molecular reactivity.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule.[3][4][5][6][7] It provides a visual guide to the distribution of charge, allowing for the ready identification of electrophilic and nucleophilic regions.
-
Red/Yellow Regions: Indicate areas of negative electrostatic potential, corresponding to high electron density. These are the most likely sites for electrophilic attack (nucleophilic centers). For this compound, the most intense red/yellow region is anticipated around the nitrogen atom of the nitrile group.
-
Blue Regions: Represent areas of positive electrostatic potential, indicating electron deficiency. These are the probable sites for nucleophilic attack (electrophilic centers). Blue regions are expected around the carbon atom of the nitrile group and the benzylic carbon atom.
-
Green Regions: Denote areas of neutral or near-zero electrostatic potential.
The following diagram illustrates the logical workflow for generating and interpreting an MEP map.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9][10]
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. The spatial distribution of the HOMO indicates the likely sites of nucleophilic activity. For this compound, the HOMO is expected to have a significant contribution from the nitrogen lone pair and the pi-system of the nitrile group.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that is empty of electrons and is associated with the molecule's ability to accept electrons, thereby acting as an electrophile. The distribution of the LUMO highlights the probable electrophilic centers. The LUMO of this compound is anticipated to be localized around the nitrile carbon and the benzylic carbon.
The energy gap between the HOMO and LUMO is also an important indicator of molecular reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The relationship between FMOs and reactivity is depicted in the following diagram.
Experimental Evidence and Known Reactions
The predicted electrophilic and nucleophilic sites of this compound are consistent with its known chemical reactions.
| Reaction Type | Reagent(s) | Site of Reaction on this compound | Nature of Site | Reference |
| Nucleophilic Substitution | Sodium methoxide, Sodium ethoxide | Benzylic Carbon | Electrophilic | [1] |
| Reduction | Lithium aluminum hydride | Nitrile Carbon and Nitrogen | Electrophilic | [1] |
| Oxidation | Potassium permanganate, Chromium trioxide | Benzylic Carbon | Electrophilic | [1] |
| Hydrolysis | Acid or Base | Nitrile Carbon | Electrophilic | N/A |
Nucleophilic Substitution: The benzylic carbon of this compound is susceptible to nucleophilic attack. For instance, reaction with alkoxides like sodium methoxide or sodium ethoxide would lead to the displacement of a suitable leaving group (if one were present) or addition to the nitrile, underscoring the electrophilic nature of this position.[1]
Reduction: The reduction of the nitrile group to a primary amine using strong reducing agents like lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon.[1]
Oxidation: The oxidation of the benzylic carbon to a carbonyl group in the formation of 2,6-dichlorobenzaldehyde highlights its susceptibility to attack by oxidizing agents, which are electrophilic in nature.[1]
Experimental Protocols for Computational Analysis
For research groups equipped with computational chemistry software, the following provides a general methodology for determining the electrophilic and nucleophilic sites of this compound.
Software: Gaussian, ORCA, Spartan, or other quantum chemistry packages.
Methodology:
-
Structure Input: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
MEP Map Generation:
-
Perform a single-point energy calculation on the optimized geometry.
-
Generate the electron density surface.
-
Calculate the electrostatic potential at each point on the surface.
-
Visualize the MEP map, typically with a color scale where red indicates the most negative potential and blue indicates the most positive potential.
-
-
FMO Analysis:
-
From the output of the single-point energy calculation, identify the HOMO and LUMO energies.
-
Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution across the molecule.
-
Conclusion
This in-depth guide has elucidated the key electrophilic and nucleophilic sites of this compound based on fundamental principles of electronic structure and supported by its known reactivity. The nitrile carbon and the benzylic carbon are identified as the primary electrophilic centers, while the nitrile nitrogen stands out as the main nucleophilic site. A comprehensive understanding of this reactive landscape is crucial for the strategic design of synthetic pathways and for predicting the molecule's interactions in biological systems, thereby empowering researchers in the fields of drug discovery and materials science. The outlined computational protocols provide a clear roadmap for further quantitative investigation into the fascinating reactivity of this important chemical intermediate.
References
- 1. Buy this compound | 3215-64-3 [smolecule.com]
- 2. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 5. researchgate.net [researchgate.net]
- 6. MEP [cup.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of 2,6-Dichlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction kinetics and thermodynamics of 2,6-Dichlorophenylacetonitrile, with a primary focus on its hydrolysis to 2,6-Dichlorophenylacetic acid, a key reaction in pharmaceutical synthesis. Due to a notable scarcity of direct experimental kinetic and thermodynamic data in publicly accessible literature, this guide synthesizes available information on analogous reactions, theoretical estimation methodologies, and detailed experimental protocols. It outlines the established synthetic routes and delves into the mechanistic pathways of nitrile hydrolysis. Furthermore, it presents a framework for predicting reactivity through linear free-energy relationships, such as the Hammett equation, and details a computational chemistry workflow for the in silico determination of kinetic and thermodynamic parameters. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing both practical experimental procedures and theoretical approaches to understanding and optimizing reactions involving this compound.
Introduction
This compound is a significant chemical intermediate, primarily utilized in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetonitrile group, presents unique electronic and steric properties that influence its reactivity. A thorough understanding of the kinetics and thermodynamics governing its reactions is paramount for process optimization, yield maximization, and ensuring the safe and efficient production of target molecules. This guide focuses on the hydrolysis of this compound, a critical transformation, and explores the factors that govern its rate and energetic profile.
Reaction Mechanisms: Hydrolysis of this compound
The hydrolysis of nitriles to carboxylic acids can proceed under both acidic and basic conditions.[1][2][3] The reaction typically involves an amide intermediate.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[1][2]
Base-Catalyzed Hydrolysis
In the presence of a base, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under harsher conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia.[1][3]
The general reaction pathway for the hydrolysis of this compound to 2,6-Dichlorophenylacetic acid is depicted below.
Caption: General reaction pathway for the hydrolysis of this compound.
Experimental Protocols
Hydrolysis of this compound to 2,6-Dichlorophenylacetic Acid
This protocol outlines the laboratory-scale synthesis of 2,6-Dichlorophenylacetic acid via the hydrolysis of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers
-
Graduated cylinders
-
pH paper or meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of this compound, 40 mL of ethanol, and 50 mL of deionized water.
-
Addition of Base: Add 30 g of potassium hydroxide (KOH) to the mixture.
-
Reflux: Heat the mixture to 80°C and maintain reflux for 20 hours.
-
Quenching: After cooling to room temperature, carefully add concentrated hydrochloric acid dropwise until the pH of the solution reaches 3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for the hydrolysis of this compound.
Reaction Kinetics
Direct experimental data on the rate constants, reaction orders, and activation energy for the hydrolysis of this compound are not extensively reported in the literature. However, the kinetics can be approached through theoretical and comparative methods.
Hammett Equation: A Tool for Reactivity Prediction
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. By determining the rate constants for the hydrolysis of a series of substituted phenylacetonitriles, a Hammett plot (log(k/k₀) vs. σ) can be constructed. The resulting ρ value would provide insight into the reaction mechanism and allow for the estimation of the rate constant for this compound.
The following diagram illustrates the logical relationship of the Hammett equation.
Caption: Logical relationship of the Hammett equation for determining the reaction constant.
Comparative Kinetic Data
While data for this compound is scarce, a study on the hydrolysis of 2,6-difluorobenzonitrile provides some kinetic parameters for a structurally similar compound. The apparent activation energies for the hydrolysis of 2,6-difluorobenzonitrile and its amide intermediate were determined to be 96.7 kJ·mol⁻¹ and 75.4 kJ·mol⁻¹, respectively.[4] These values can serve as a rough estimate for the energy barriers involved in the hydrolysis of halogen-substituted phenylacetonitriles.
| Compound | Reaction Step | Apparent Activation Energy (kJ·mol⁻¹) |
| 2,6-Difluorobenzonitrile | Nitrile Hydrolysis | 96.7 |
| 2,6-Difluorobenzamide | Amide Hydrolysis | 75.4 |
| Data from a study on 2,6-difluorobenzonitrile hydrolysis.[4] |
Reaction Thermodynamics
Comparative Thermodynamic Data
A study using microcalorimetry and HPLC has determined the standard molar enthalpies of reaction for the hydrolysis of several other nitriles.[4] These reactions were found to proceed to completion, indicating a negative Gibbs free energy change. The table below summarizes the calorimetrically determined molar enthalpies of reaction for these compounds.
| Reactant | Product | ΔrHₘ(cal) / kJ·mol⁻¹ |
| Benzonitrile | Benzoic acid + Ammonia | -45.3 |
| Benzylcyanide | Benzeneacetic acid + Ammonia | -55.8 |
| 3-Phenylpropionitrile | 3-Phenylpropanoic acid + Ammonia | -58.2 |
| 4-Phenylbutyonitrile | 4-Phenylbutyric acid + Ammonia | -59.1 |
| α-Methylbenzyl cyanide | α-Methylbenzene acetic acid + Ammonia | -61.2 |
| 3-Indoleacetonitrile | Indole-3-acetic acid + Ammonia | -52.7 |
| Calorimetrically determined molar enthalpies of reaction for the hydrolysis of various nitriles.[4] |
These values indicate that the hydrolysis of nitriles is an exothermic process. It is expected that the hydrolysis of this compound would also be exothermic.
Computational Chemistry Approach
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms, kinetics, and thermodynamics.
Computational Workflow
A typical computational workflow to determine the kinetic and thermodynamic parameters for the hydrolysis of this compound would involve the following steps:
-
Geometry Optimization: The 3D structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Methods such as synchronous transit-guided quasi-newton (STQN) or nudged elastic band (NEB) are used to locate the transition state structures connecting reactants and products.
-
Energy Profile Calculation: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate electronic energies.
-
Calculation of Parameters:
-
Activation Energy (Ea): The difference in energy between the transition state and the reactants.
-
Enthalpy of Reaction (ΔH): The difference in the sum of electronic and thermal enthalpies between products and reactants.
-
Gibbs Free Energy of Reaction (ΔG): Calculated from the enthalpy and entropy of the reaction (ΔG = ΔH - TΔS).
-
The following diagram outlines this computational workflow.
Caption: A typical computational workflow for determining kinetic and thermodynamic parameters.
Conclusion
This technical guide has provided a detailed overview of the reaction kinetics and thermodynamics of this compound, with a particular focus on its hydrolysis. While direct experimental data for this specific compound is limited, this guide has offered a comprehensive approach to understanding its reactivity through established experimental protocols for its synthesis, theoretical frameworks like the Hammett equation for predicting kinetic behavior, and the application of computational chemistry for in silico determination of both kinetic and thermodynamic parameters. The comparative data from analogous compounds further enriches the understanding of the factors influencing the reactivity of substituted phenylacetonitriles. It is anticipated that the methodologies and information presented herein will be a valuable asset for researchers and professionals in the field of drug development and chemical synthesis, enabling more informed and efficient process design and optimization.
References
Methodological & Application
Application Note and Protocol: Step-by-Step Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorophenylacetonitrile
Introduction
2,6-Dichlorophenylacetic acid is a significant chemical intermediate in the synthesis of various biologically active molecules, most notably as a precursor to the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. Its unique structure, featuring a phenyl ring substituted with two chlorine atoms adjacent to an acetic acid group, makes it a valuable building block for drug development and agrochemical research.[1][2] Investigations have also shown its utility as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase, with some derivatives exhibiting cytostatic activity against tumor cells.[3]
This document provides a detailed, step-by-step protocol for the synthesis of 2,6-Dichlorophenylacetic acid through the hydrolysis of 2,6-Dichlorophenylacetonitrile. This one-step method is straightforward and known for its high yield, making it a practical choice for laboratory-scale synthesis.[1]
Reaction Principle
The synthesis is achieved through the base-catalyzed hydrolysis of the nitrile group (-CN) of this compound. The reaction proceeds in two main stages: first, the nitrile is converted to an intermediate amide, which is then further hydrolyzed under the reaction conditions to yield the corresponding carboxylic acid.[4][5][6] The overall transformation is depicted below:
This compound → 2,6-Dichlorophenylacetic acid
The process begins with a nucleophilic attack by a hydroxide ion on the carbon atom of the nitrile group.[4] This is followed by a series of proton transfers, leading to the formation of an amide intermediate.[4][7] Continuous heating in the basic solution then facilitates the hydrolysis of the amide to the carboxylate salt, which upon acidification, yields the final 2,6-Dichlorophenylacetic acid product.[5][7]
Quantitative Data Summary
The following table summarizes the key quantitative and physical data for the synthesis.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 2,6-Dichlorophenylacetic acid | [8] |
| Molecular Formula | C₈H₆Cl₂O₂ | [9] |
| Molecular Weight | 205.04 g/mol | |
| Appearance | White to cream crystalline powder | [8][10] |
| Melting Point | 159 - 162 °C | [8] |
| Reported Yield | 83% | [11] |
Experimental Protocol
This protocol details the base-catalyzed hydrolysis of this compound to produce 2,6-Dichlorophenylacetic acid.[11]
Materials and Equipment
-
This compound (18.6 g, 100 mmol)
-
Potassium hydroxide (KOH) (30 g)[11]
-
Ethanol (40 mL)[11]
-
Deionized water (50 mL)[11]
-
Concentrated Hydrochloric acid (HCl)
-
Chloroform (for extraction)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 18.6 g (100 mmol) of this compound, 40 mL of ethanol, and 50 mL of deionized water.[1][11]
-
Hydrolysis : To the stirred mixture, carefully add 30 g of potassium hydroxide.[11] Heat the reaction mixture to 80°C using a heating mantle and allow it to stir vigorously for 20 hours.[11][12]
-
Workup - Acidification : After 20 hours, cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly add concentrated hydrochloric acid to the mixture until the pH reaches 3.[11][12] A precipitate of 2,6-Dichlorophenylacetic acid should form.
-
Extraction : Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with chloroform (5 x 50 mL).[11][12]
-
Drying and Evaporation : Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).[11] Filter the mixture to remove the drying agent.
-
Isolation of Product : Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude 2,6-Dichlorophenylacetic acid.[11]
-
Purification (Optional) : The product can be further purified by recrystallization from aqueous ethanol.
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation : All steps, especially the handling of concentrated hydrochloric acid and chloroform, must be performed in a well-ventilated fume hood.
-
Chemical Hazards :
-
Potassium Hydroxide (KOH) is corrosive and can cause severe burns. Handle with care.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[13][14]
-
Chloroform is a suspected carcinogen and should be handled with extreme caution.[1]
-
Hydrochloric Acid (HCl) is highly corrosive and can cause severe burns and respiratory irritation.
-
-
Thermal Hazards : The reaction involves heating. Use appropriate care to prevent burns.
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Synthesis of 2,6-Dichlorophenylacetic acid.
Caption: Workflow for the synthesis of 2,6-Dichlorophenylacetic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Dichlorophenylacetic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3215-64-3 Name: (2,6-dichlorophenyl)acetonitrile [xixisys.com]
- 14. fishersci.com [fishersci.com]
Laboratory Scale Synthesis of 2,6-Dichlorophenylacetonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,6-Dichlorophenylacetonitrile, a key intermediate in the production of various pharmaceuticals and other biologically active molecules. The primary method described herein is the nucleophilic substitution of 2,6-dichlorobenzyl chloride with a cyanide salt. This application note includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the workflow to aid in the successful and safe execution of the synthesis.
Introduction
This compound, also known as 2,6-dichlorobenzyl cyanide, is a crucial building block in organic synthesis.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetonitrile group, makes it a versatile precursor for the synthesis of various compounds, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The synthesis protocol detailed below is a well-established and reliable method for producing this compound on a laboratory scale.
Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₅Cl₂N[1][2] |
| Molecular Weight | 186.04 g/mol [2][3] |
| CAS Number | 3215-64-3[1][2] |
| Appearance | White crystalline solid |
| Synonyms | (2,6-Dichlorophenyl)acetonitrile, 2,6-Dichlorobenzeneacetonitrile, 2,6-Dichlorobenzyl cyanide[1][2] |
Synthesis Protocol
The most common and straightforward laboratory-scale synthesis of this compound involves the reaction of 2,6-dichlorobenzyl chloride with potassium cyanide in an alcoholic solvent.[4][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorobenzyl chloride | [4][5] |
| Reagent | Potassium cyanide | [4][5] |
| Solvent | Alcohol (e.g., ethanol) | [4][5] |
| Reactant Molar Ratio (Chloride:Cyanide) | ~1 : 1.2 | [4][5] |
| Reaction Temperature | Reflux | [4][5] |
| Reaction Time | 5 hours | [4][5] |
| Yield | Not explicitly stated for the nitrile, but part of a multi-step synthesis. |
Experimental Protocol
Materials:
-
2,6-Dichlorobenzyl chloride (6.5 g)[4]
-
Potassium cyanide (2.7 g)[4]
-
Ethanol (30 ml)[4]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of ethanol.[4]
-
Carefully add 2.7 g of potassium cyanide to the solution.[4] Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Heat the mixture to reflux and maintain for 5 hours with continuous stirring.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the ethanol to obtain the crude this compound.[4]
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Routes
While the cyanation of 2,6-dichlorobenzyl chloride is a primary method, other routes to obtain this compound exist, often as an intermediate in a multi-step synthesis. For instance, it can be prepared from 2,6-dichlorobenzyl alcohol via chlorination to 2,6-dichlorobenzyl chloride, followed by substitution with sodium cyanide.[6] Another approach involves the ammoxidation of 2,6-dichlorobenzyl chloride.[7] These alternative methods may be suitable depending on the availability of starting materials and the desired scale of production.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling potassium cyanide and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium cyanide is extremely toxic and should be handled with extreme care. Have an appropriate cyanide poisoning antidote kit readily available and be trained in its use.
-
The reaction involves heating, so use appropriate care to avoid burns.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable chemical intermediate for their research and development needs.
References
- 1. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 2. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]
- 7. CN108774156A - A method of preparing 2,6- dichlorobenzonitriles - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,6-Dichlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenylacetonitrile is a versatile starting material in organic synthesis, prized for its reactive nitrile group and the steric and electronic influence of the dichloro-substituted phenyl ring. These features make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The presence of the 2,6-dichlorophenyl moiety can enhance the lipophilicity and metabolic stability of molecules, and influence their binding affinity to biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key building block. The protocols are based on established synthetic methodologies and aim to provide researchers with a practical guide for the preparation of pyridones, pyrazoles, and 2-aminothiophenes.
Synthesis of Substituted Pyridones
Substituted 2-pyridones are a class of heterocyclic compounds with a broad spectrum of biological activities. A common and effective method for their synthesis involves the reaction of an arylacetonitrile with an α,β-unsaturated compound in the presence of a base.
General Reaction Scheme: Synthesis of 3-Cyano-4-amino-5-(2,6-dichlorophenyl)-2-pyridones
The reaction of this compound with an electron-deficient alkene, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate, in the presence of a suitable base like sodium ethoxide, leads to the formation of highly functionalized 2-pyridones.
Caption: Synthesis of a substituted 2-pyridone.
Experimental Protocol: Synthesis of 3-Cyano-4-amino-5-(2,6-dichlorophenyl)-6-methylthio-2-pyridone
Materials:
-
This compound
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add this compound at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and neutralize with 1M HCl.
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-cyano-4-amino-5-(2,6-dichlorophenyl)-6-methylthio-2-pyridone.
Quantitative Data:
| Starting Material (this compound) | Reagent | Product | Yield (%) |
| 1.0 eq | Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.1 eq) | 3-Cyano-4-amino-5-(2,6-dichlorophenyl)-6-methylthio-2-pyridone | 75-85 |
Yields are based on reported literature and may vary depending on the specific reaction conditions and scale.
Synthesis of Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities. A common synthetic route to pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. While a direct synthesis from this compound is not commonly reported, a two-step approach starting from the corresponding hydrazine is feasible. 2,6-Dichlorophenylhydrazine hydrochloride is a commercially available starting material.
General Reaction Scheme: Synthesis of 1-(2,6-Dichlorophenyl)-substituted Pyrazoles
Caption: General synthesis of 1-(2,6-dichlorophenyl)pyrazoles.
Experimental Protocol: Synthesis of 1-(2,6-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole
Materials:
-
2,6-Dichlorophenylhydrazine hydrochloride
-
1-Phenyl-1,3-butanedione
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichlorophenylhydrazine hydrochloride and 1-phenyl-1,3-butanedione in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(2,6-dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole.
Quantitative Data:
| Starting Material (2,6-Dichlorophenylhydrazine HCl) | Reagent | Product | Yield (%) |
| 1.0 eq | 1-Phenyl-1,3-butanedione (1.0 eq) | 1-(2,6-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole | 80-90 |
Yields are based on typical pyrazole syntheses and may vary.
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound can serve as the active methylene component in this reaction.
General Reaction Scheme: Gewald Reaction
Caption: Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5-dimethyl-thiophene with a 2,6-Dichlorophenyl Substituent at the Amino Group (Hypothetical)
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound, the ketone (e.g., acetone), and elemental sulfur in ethanol.
-
Add morpholine as a catalyst.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
-
Wash the purified product with a suitable solvent (e.g., cold ethanol) and dry to obtain the desired 2-aminothiophene derivative.
Quantitative Data:
| Starting Material (this compound) | Reagents | Product | Expected Yield (%) |
| 1.0 eq | Acetone (1.2 eq), Sulfur (1.1 eq) | 2-Amino-3-cyano-4,5-dimethyl-thiophene derivative | 60-80 |
Yields are estimations based on the general efficiency of the Gewald reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of pyridones, pyrazoles, and 2-aminothiophenes offer practical guidance for researchers in the fields of organic synthesis and drug discovery. The presence of the 2,6-dichlorophenyl moiety in the resulting heterocyclic frameworks provides a strategic advantage for the development of novel therapeutic agents with potentially enhanced pharmacological properties. Further exploration of the reactivity of this compound is encouraged to expand the library of accessible heterocyclic systems.
Application Notes and Protocols: 2,6-Dichlorophenylacetonitrile as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,6-dichlorophenylacetonitrile as a key starting material in the synthesis of pharmaceutical ingredients. The primary focus of this document is on the synthesis of Guanfacine, a selective alpha-2A adrenergic receptor agonist.
Introduction
This compound is a versatile chemical intermediate characterized by a phenyl ring substituted with two chlorine atoms and a nitrile group. This substitution pattern makes it a valuable precursor for the synthesis of various biologically active molecules. Its primary application in the pharmaceutical industry is as a key building block for the synthesis of Guanfacine, a medication used for the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension.
Pharmaceutical Applications of this compound
The predominant pharmaceutical application of this compound is in the synthesis of Guanfacine. Guanfacine is a selective agonist for the alpha-2A adrenergic receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system.
Guanfacine: A Selective Alpha-2A Adrenergic Receptor Agonist
Guanfacine is approved for the treatment of ADHD in children and adolescents and for hypertension. Its mechanism of action involves the modulation of signaling pathways in the prefrontal cortex, an area of the brain associated with attention and impulse control.
Synthesis of Guanfacine from this compound
Several synthetic routes for the preparation of Guanfacine from this compound have been reported. A common and efficient method involves a two-step process:
-
Methanolysis of this compound: The nitrile group is converted to a methyl ester in the presence of methanol and a strong acid catalyst.
-
Condensation with Guanidine: The resulting methyl 2,6-dichlorophenylacetate is then reacted with guanidine to form Guanfacine.
Synthetic Workflow
Caption: Synthetic workflow for Guanfacine from this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Guanfacine and its intermediates from this compound. Please note that yields can vary depending on the specific reaction conditions and purification methods used.
| Step | Starting Material | Reagents | Product | Reported Yield (%) | Reference |
| 1 | This compound | Methanol, Sulfuric Acid | Methyl 2,6-dichlorophenylacetate | Data not explicitly available in searched literature. | [1] |
| 2 | Methyl 2,6-dichlorophenylacetate | Guanidine, Isopropanol | Guanfacine | Data not explicitly available in searched literature. | [1] |
| Overall | This compound | - | Guanfacine | Yields for similar multi-step syntheses of related compounds can vary. |
Note: While specific yields for each step in the direct synthesis from this compound to Guanfacine were not found in the provided search results, a related process for the hydrolysis of this compound to 2,6-dichlorophenylacetic acid reports a yield of 83%.[2][3]
Experimental Protocols
The following are generalized protocols for the synthesis of Guanfacine from this compound. These should be adapted and optimized based on laboratory conditions and safety guidelines.
Protocol 1: Methanolysis of this compound to Methyl 2,6-dichlorophenylacetate
Objective: To synthesize methyl 2,6-dichlorophenylacetate from this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an excess of anhydrous methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude methyl 2,6-dichlorophenylacetate.
-
Purify the product by a suitable method, such as column chromatography or distillation under reduced pressure.
Protocol 2: Condensation of Methyl 2,6-dichlorophenylacetate with Guanidine to form Guanfacine
Objective: To synthesize Guanfacine from methyl 2,6-dichlorophenylacetate.
Materials:
-
Methyl 2,6-dichlorophenylacetate
-
Guanidine (or Guanidine hydrochloride with a base)
-
Isopropanol (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of guanidine in isopropanol. If starting from guanidine hydrochloride, a base such as sodium isopropoxide should be used to generate the free base.
-
Add the methyl 2,6-dichlorophenylacetate to the guanidine solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress.
-
Upon completion of the reaction, the product may precipitate from the solution.
-
Collect the crude Guanfacine by filtration.
-
Wash the collected solid with a small amount of cold isopropanol.
-
The crude product can be further purified by recrystallization from a suitable solvent to obtain pure Guanfacine.
Mechanism of Action and Signaling Pathway of Guanfacine
Guanfacine exerts its therapeutic effects by acting as a selective agonist of the alpha-2A adrenergic receptor (α2A-AR), a G-protein coupled receptor (GPCR).
Alpha-2A Adrenergic Receptor Signaling Pathway
The binding of Guanfacine to the α2A-AR, which is coupled to an inhibitory G-protein (Gi), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which ultimately modulates the activity of downstream effector proteins, influencing neuronal firing and connectivity in the prefrontal cortex.
Caption: Guanfacine's signaling pathway via the alpha-2A adrenergic receptor.
Conclusion
This compound serves as a crucial and efficient precursor for the synthesis of the pharmaceutical ingredient Guanfacine. The synthetic routes are well-established, although optimization of reaction conditions is key to achieving high yields and purity. Understanding the mechanism of action of the final pharmaceutical product is essential for the development of new and improved therapeutic agents. These notes provide a foundational resource for researchers and professionals engaged in the field of drug discovery and development.
References
Application of 2,6-Dichlorophenylacetonitrile in Agrochemical Synthesis
Introduction
2,6-Dichlorophenylacetonitrile, also known as 2,6-dichlorobenzyl cyanide, is a versatile chemical intermediate with significant applications in the synthesis of various agrochemicals, particularly insecticides. Its chemical structure, featuring a dichlorinated phenyl ring and a nitrile group, allows for a range of chemical transformations, making it a valuable starting material for the production of complex active ingredients. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of benzoylurea insecticides, a class of insect growth regulators that interfere with chitin synthesis in insects.
Application in Insecticide Synthesis
This compound serves as a key precursor for the synthesis of the 2,6-difluorobenzoyl moiety, a critical pharmacophore in several commercially important benzoylurea insecticides such as Lufenuron, Flufenoxuron, and Diflubenzuron. These insecticides are known for their high efficacy against a wide range of pests, coupled with low toxicity to non-target organisms.
The overall synthetic strategy involves a multi-step process, beginning with the hydrolysis of this compound to 2,6-dichlorobenzamide. This is followed by a halogen exchange reaction to convert the dichloro-substituted ring to a difluoro-substituted ring, yielding 2,6-difluorobenzamide. This key intermediate is then reacted with a substituted phenyl isocyanate to produce the final benzoylurea insecticide.
Synthetic Pathway Overview
The general synthetic pathway from this compound to a benzoylurea insecticide is illustrated below.
Caption: General synthetic route from this compound to Benzoylurea Insecticides.
Experimental Protocols
The following section provides detailed experimental protocols for the key steps in the synthesis of benzoylurea insecticides starting from this compound.
Protocol 1: Synthesis of 2,6-Dichlorobenzamide from this compound
This protocol describes the hydrolysis of the nitrile group of this compound to an amide group.
Materials:
-
This compound
-
Ethanol
-
Water
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), ethanol, and water.
-
Slowly add potassium hydroxide (5 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 20 hours with continuous stirring.
-
After 20 hours, cool the reaction mixture to room temperature.
-
Carefully add hydrochloric acid to the mixture until the pH reaches 3.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain crude 2,6-Dichlorobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reaction Time | 20 hours | [1] |
| Reaction Temperature | 80°C | [1] |
| pH at Quenching | 3 | [1] |
Protocol 2: Synthesis of 2,6-Difluorobenzamide from 2,6-Dichlorobenzamide (Halogen Exchange)
This protocol outlines a general procedure for the halogen exchange reaction, a critical step in introducing the fluorine atoms. The Finkelstein reaction is a common method for such transformations.[2]
Materials:
-
2,6-Dichlorobenzamide
-
Potassium Fluoride (KF)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)
Procedure:
-
In a dry reaction vessel, dissolve 2,6-Dichlorobenzamide in an anhydrous aprotic polar solvent.
-
Add an excess of potassium fluoride (at least 2 equivalents).
-
If desired, add a catalytic amount of a phase-transfer catalyst.
-
Heat the reaction mixture to a temperature between 100-150°C and stir vigorously. The optimal temperature will depend on the solvent used.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS). The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 2,6-Difluorobenzamide.
-
Further purification can be achieved by recrystallization.
Note: The efficiency of the halogen exchange reaction is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of a catalyst. Optimization of these parameters may be necessary to achieve high yields.
Protocol 3: Synthesis of Lufenuron from 2,6-Difluorobenzamide
This protocol describes the final step in the synthesis of the insecticide Lufenuron by reacting 2,6-difluorobenzamide with a substituted phenyl isocyanate.[3][4][5]
Materials:
-
2,6-Difluorobenzamide
-
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate
-
Anhydrous solvent (e.g., Toluene, Xylene)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,6-Difluorobenzamide in an anhydrous solvent.
-
Heat the solution to reflux.
-
Slowly add a solution of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate in the same solvent to the refluxing mixture.
-
Continue to heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the product.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain Lufenuron.
Quantitative Data Summary for Lufenuron Synthesis:
| Precursor | Reagent | Product | Yield | Purity | Reference |
| 2,6-Difluorobenzamide | 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate | Lufenuron | High | High | [3][4][5] |
Signaling Pathway and Mechanism of Action
Benzoylurea insecticides, such as Lufenuron, act as insect growth regulators by inhibiting the synthesis of chitin, a major component of the insect's exoskeleton.
Caption: Lufenuron inhibits the enzyme Chitin Synthase, disrupting the formation of the insect exoskeleton.
This inhibition of chitin synthesis leads to a failure in the molting process, ultimately causing the death of the insect larvae. This mode of action is highly specific to arthropods and has minimal impact on vertebrates, which do not possess chitin.
Conclusion
This compound is a valuable and versatile starting material in the agrochemical industry. Its primary application lies in the multi-step synthesis of benzoylurea insecticides, a class of compounds with a favorable safety profile and high efficacy. The protocols provided in this document outline the key transformations required to convert this compound into these important agrochemicals. Further research and process optimization can lead to even more efficient and sustainable synthetic routes for these vital crop protection agents.
References
Application Notes and Protocols for the Hydrolysis of 2,6-Dichlorophenylacetonitrile to 2,6-Dichlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorophenylacetic acid is a critical chemical intermediate, most notably serving as a precursor in the synthesis of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] The synthesis of 2,6-dichlorophenylacetic acid is a key step in the manufacturing process of this important pharmaceutical. One of the most common and efficient methods for its preparation is the hydrolysis of 2,6-dichlorophenylacetonitrile. This document provides detailed application notes and experimental protocols for this conversion, aimed at researchers, scientists, and professionals in the field of drug development. The protocols described herein are based on established and reliable methodologies.[2]
Chemical Reaction and Pathway
The hydrolysis of this compound to 2,6-dichlorophenylacetic acid can be achieved under either acidic or basic conditions. The overall transformation involves the conversion of the nitrile functional group into a carboxylic acid.
A potential side reaction during this process is the incomplete hydrolysis of the nitrile, leading to the formation of 2,6-dichlorophenylacetamide as a byproduct.[3] Reaction conditions can be optimized to minimize the formation of this intermediate and maximize the yield of the desired carboxylic acid.[3]
Caption: Reaction pathway for the hydrolysis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of 2,6-dichlorophenylacetic acid via the hydrolysis of this compound under basic conditions.
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Hydrolysis Agent | Potassium Hydroxide (KOH) | [2][4] |
| Solvent System | Ethanol and Water | [4] |
| Reaction Temperature | 80°C | [4] |
| Reaction Time | 20 hours | [4] |
| Reported Yield | 83% | [4] |
| Molecular Weight of Product | 205.0 g/mol | [5] |
| Melting Point of Product | 158-159°C | [5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol details a robust method for the hydrolysis of this compound using a strong base.
Materials:
-
This compound (18.6 g, 100 mmol)[4]
-
Potassium hydroxide (KOH) (30 g)[4]
-
Ethanol (40 mL)[4]
-
Water (50 mL)[4]
-
Chloroform (or other suitable organic solvent for extraction)[4]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (18.6 g), ethanol (40 mL), and water (50 mL).[4]
-
Addition of Base: To this mixture, carefully add potassium hydroxide (30 g).[4]
-
Hydrolysis: Heat the reaction mixture to 80°C and maintain this temperature under reflux with continuous stirring for 20 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding hydrochloric acid until the pH of the solution reaches approximately 3.[4] This will precipitate the 2,6-dichlorophenylacetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (e.g., 5 x 50 mL).[4]
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude 2,6-dichlorophenylacetic acid.[4]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield a colorless solid.[1]
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
While base-catalyzed hydrolysis is commonly reported, acid-catalyzed hydrolysis is also a viable method for the conversion of nitriles to carboxylic acids.[6]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a dilute sulfuric acid solution by carefully adding concentrated sulfuric acid to water.
-
Addition of Nitrile: Add the this compound to the sulfuric acid solution.
-
Hydrolysis: Heat the mixture under reflux with stirring. The reaction time will vary depending on the concentration of the acid and the temperature. Monitor the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.[6]
-
Washing: The crude product can be melted under hot water and washed by decantation several times to remove impurities.[6]
-
Purification: The washed product can be collected by filtration and further purified by distillation under reduced pressure or recrystallization.[6]
Experimental Workflow Visualization
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium hydroxide and concentrated acids are corrosive and should be handled with extreme care.
-
Chloroform is a suspected carcinogen and should be handled with caution.[2]
-
The reaction involves heating, so take appropriate measures to prevent burns.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 2,6-Dichlorphenylacetonitril für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument enthält detaillierte Anwendungshinweise und experimentelle Protokolle für die Synthese und biologische Evaluierung von Derivaten des 2,6-Dichlorphenylacetonitrils. Der Schwerpunkt liegt auf der Erzeugung einer Bibliothek von Dichlorphenylacrylonitrilen durch Knoevenagel-Kondensation und deren anschließender Bewertung auf antiproliferative Aktivität in Brustkrebs-Zelllinien. Die hier beschriebenen Methoden, Daten und Visualisierungen sollen als umfassende Ressource für Forscher dienen, die an der Entwicklung neuartiger therapeutischer Wirkstoffe auf der Basis des 2,6-Dichlorphenylacetonitril-Gerüsts arbeiten.
Einleitung
2,6-Dichlorphenylacetonitril ist eine vielseitige chemische Verbindung, die als wichtiger Baustein für die Synthese komplexerer Moleküle in der medizinischen Chemie und der Materialwissenschaft dient.[1] Seine Dichlorphenyl-Einheit ist in einer Reihe von pharmakologisch aktiven Molekülen zu finden. Die Derivatisierung dieses Moleküls, insbesondere an der aktiven Methylengruppe, ermöglicht die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Entdeckung neuer Leitstrukturen für die Arzneimittelentwicklung.
Ein vielversprechender Ansatz zur Derivatisierung ist die Knoevenagel-Kondensation, eine klassische Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen.[2][3] Diese Reaktion ermöglicht die Kondensation von 2,6-Dichlorphenylacetonitril mit verschiedenen Aldehyden, um eine Bibliothek von α,β-ungesättigten Nitrilen zu erzeugen.[4] Solche Verbindungen haben sich als potente und selektive Inhibitoren des Zellwachstums erwiesen, insbesondere in Brustkrebszellen, indem sie als Liganden für den Aryl-Hydrocarbon-Rezeptor (AhR) wirken.[4][5]
Dieses Dokument beschreibt die detaillierten Protokolle für die Synthese dieser Derivate, ihre quantitative Bewertung in einem zellbasierten Assay zur Bestimmung der Wachstumsinhibition (GI50) und visualisiert die zugrunde liegenden biologischen Signalwege und experimentellen Arbeitsabläufe.
Datenpräsentation: Antiproliferative Aktivität
Die antiproliferative Aktivität einer Reihe von substituierten (Z)-Dichlorphenylacrylonitril-Derivaten, die aus 2,6-Dichlorphenylacetonitril synthetisiert wurden, wurde in der menschlichen Brustkrebs-Zelllinie MCF-7 untersucht. Die GI50-Werte (Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt) wurden mittels eines Standard-Zellviabilitätsassays bestimmt. Die quantitativen Ergebnisse sind in Tabelle 1 zusammengefasst.
Tabelle 1: Antiproliferative Aktivität (GI50) von 2,6-Dichlorphenylacetonitril-Derivaten in der MCF-7-Zelllinie.
| Verbindungs-ID | Substituent am zweiten Phenylring | GI50 (µM) ± SD |
| 26 | 2-Nitrophenyl | >10 |
| 27 | 3-Nitrophenyl | >10 |
| 29 | 2-Aminophenyl | 2.8 ± 0.03 |
| 30 | 3-Aminophenyl | 2.8 ± 0.03 |
Daten extrahiert aus einer Studie über Dichlorphenylacrylonitrile als AhR-Liganden.[4]
Experimentelle Protokolle
Protokoll 1: Synthese von (Z)-2-(3-Amino-2,6-dichlorphenyl)-3-(2-aminophenyl)acrylonitril (Verbindung 29)
Dieses Protokoll beschreibt eine repräsentative Knoevenagel-Kondensation zur Synthese von Dichlorphenylacrylonitril-Derivaten.
Materialien:
-
2,6-Dichlor-3-nitrophenylacetonitril
-
2-Nitrobenzaldehyd
-
Piperidin
-
Ethanol
-
Eisenpulver (Fe)
-
Ammoniumchlorid (NH₄Cl)
-
Wasser
-
Ethylacetat
-
Dünnschichtchromatographie (DC)-Platten
-
Säulenchromatographie-Apparatur (Silicagel)
Verfahren:
Schritt A: Knoevenagel-Kondensation
-
Lösen Sie 2,6-Dichlor-3-nitrophenylacetonitril (1 Äquivalent) und 2-Nitrobenzaldehyd (1,1 Äquivalente) in absolutem Ethanol in einem Rundkolben.
-
Fügen Sie eine katalytische Menge Piperidin (ca. 0,1 Äquivalente) zur Reaktionsmischung hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion lassen Sie die Mischung auf Raumtemperatur abkühlen. Der ausfallende Feststoff wird durch Filtration gesammelt.
-
Waschen Sie den gesammelten Feststoff mit kaltem Ethanol, um Verunreinigungen zu entfernen.
-
Trocknen Sie das Produkt, (Z)-2-(2,6-Dichlor-3-nitrophenyl)-3-(2-nitrophenyl)acrylonitril, unter Vakuum.
Schritt B: Reduktion der Nitrogruppen
-
Suspendieren Sie das in Schritt A erhaltene Dinitro-Derivat (1 Äquivalent) in einer Mischung aus Ethanol und Wasser.
-
Fügen Sie Eisenpulver (5-10 Äquivalente) und Ammoniumchlorid (1-2 Äquivalente) hinzu.
-
Erhitzen Sie die Suspension unter kräftigem Rühren für 2-4 Stunden unter Rückfluss. Überwachen Sie die Reaktion mittels DC.
-
Nach Abschluss der Reaktion filtrieren Sie die heiße Mischung durch Celite, um das Eisen und andere Feststoffe zu entfernen. Waschen Sie den Filterkuchen mit heißem Ethanol.
-
Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Silicagel, um die Zielverbindung 29 zu erhalten.
Protokoll 2: Bestimmung der GI50-Werte mittels MTT-Assay in MCF-7-Zellen
Dieses Protokoll beschreibt die Methode zur Bewertung der antiproliferativen Aktivität der synthetisierten Verbindungen.
Materialien:
-
MCF-7-Zellen (humane Brust-Adenokarzinom-Zelllinie)
-
Zellkulturmedium (z. B. DMEM oder RPMI-1640) mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin-Streptomycin
-
Testverbindungen, gelöst in Dimethylsulfoxid (DMSO)
-
96-Well-Platten mit flachem Boden
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in steriler phosphatgepufferter Salzlösung (PBS)
-
Solubilisierungslösung (z. B. 10 % SDS in 0,01 M HCl oder reines DMSO)
-
Inkubator (37 °C, 5 % CO₂)
-
Mikroplattenleser (Absorption bei 570 nm)
Verfahren:
-
Zellaussaat: Kultivieren Sie MCF-7-Zellen bis zu einer Konfluenz von 70-80 %. Ernten Sie die Zellen und bestimmen Sie die Zellzahl und Viabilität. Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000 bis 10.000 Zellen pro Well in 100 µL Medium aus. Inkubieren Sie die Platten für 24 Stunden, damit die Zellen anhaften können.[6]
-
Behandlung mit der Verbindung: Bereiten Sie eine serielle Verdünnungsreihe jeder Testverbindung in Zellkulturmedium vor. Die Endkonzentration von DMSO in den Wells sollte 0,5 % nicht überschreiten.
-
Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL Medium mit den entsprechenden Konzentrationen der Testverbindungen hinzu. Jede Konzentration sollte in mindestens dreifacher Ausfertigung getestet werden. Schließen Sie eine Vehikelkontrolle (nur DMSO) und eine Leerkontrolle (nur Medium) ein.
-
Inkubieren Sie die Platten für 72 Stunden bei 37 °C und 5 % CO₂.
-
MTT-Assay: Fügen Sie nach der Inkubationszeit 20 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platten für weitere 3-4 Stunden.[6] Lebende Zellen metabolisieren das gelbe MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 150 µL der Solubilisierungslösung zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 10-15 Minuten.[6]
-
Datenerfassung: Messen Sie die Absorption bei 570 nm mit einem Mikroplattenleser.
-
Datenanalyse:
-
Ziehen Sie den Durchschnittswert der Leerkontrolle von allen anderen Messwerten ab.
-
Berechnen Sie die prozentuale Wachstumsinhibition für jede Konzentration im Vergleich zur Vehikelkontrolle.
-
Tragen Sie die prozentuale Inhibition gegen den Logarithmus der Konzentration auf und verwenden Sie eine nichtlineare Regressionsanalyse, um eine sigmoide Dosis-Wirkungs-Kurve anzupassen und den GI50-Wert zu berechnen.
-
Visualisierungen
Allgemeiner experimenteller Arbeitsablauf
Der folgende Graph veranschaulicht den allgemeinen Arbeitsablauf von der Synthese der Derivate bis zur biologischen Auswertung.
Abbildung 1: Allgemeiner Arbeitsablauf für Synthese und biologische Tests.
Signalweg des Aryl-Hydrocarbon-Rezeptors (AhR)
Die synthetisierten Dichlorphenylacrylonitrile wirken als Liganden des Aryl-Hydrocarbon-Rezeptors (AhR). Die Aktivierung dieses Signalweges kann zu einer Hemmung der Zellproliferation führen.
Abbildung 2: AhR-Signalweg, der durch Derivate aktiviert wird.
References
- 1. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Procedure for the Cyanation of 2,6-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2,6-dichlorophenylacetonitrile (also known as 2,6-dichlorobenzyl cyanide) via the cyanation of 2,6-dichlorobenzyl chloride. This key synthetic transformation is crucial for the preparation of various active pharmaceutical ingredients (APIs) and other fine chemicals. The protocol outlines a standard laboratory method using potassium cyanide in an alcoholic solvent. Additionally, alternative methodologies, including phase-transfer catalysis and the use of less toxic cyanating agents, are discussed and compared. All quantitative data is summarized for easy comparison, and a detailed experimental protocol is provided.
Introduction
The conversion of benzyl chlorides to benzyl cyanides is a fundamental C-C bond-forming reaction in organic synthesis. The resulting nitrile functional group is a versatile intermediate that can be readily hydrolyzed to carboxylic acids, reduced to amines, or undergo other transformations. In the context of drug development, the this compound scaffold is a precursor to several important molecules. The traditional method involves the reaction of the benzyl chloride with an alkali metal cyanide. However, challenges such as the mutual insolubility of reactants often necessitate the use of co-solvents or phase-transfer catalysis to achieve high yields and purity. This application note details a robust procedure for this conversion and provides a comparative overview of different synthetic approaches.
Characterization of this compound
The final product, this compound, is a white to off-white crystalline solid. Its identity and purity can be confirmed by standard analytical techniques.
| Property | Value |
| Chemical Formula | C₈H₅Cl₂N |
| Molecular Weight | 186.04 g/mol |
| Melting Point | 73-78 °C |
| Appearance | White to nearly white crystalline powder |
| ¹H NMR (CDCl₃) | δ 7.37 (m, 3H), 4.00 (s, 2H) ppm |
Comparison of Cyanation Methodologies
| Cyanating Agent | Catalyst/Solvent System | Temperature | Typical Yield | Purity | Key Advantages/Disadvantages |
| Potassium Cyanide (KCN) | Ethanol/Water | Reflux | Good to Excellent | Good | Standard, cost-effective method. Requires co-solvent for solubility. |
| Sodium Cyanide (NaCN) | DMF or DMSO | Elevated | Good to Excellent | Good | Higher solubility in polar aprotic solvents. Solvents can be difficult to remove. |
| Potassium Cyanide (KCN) | Phase-Transfer Catalyst (e.g., TBAB) / Toluene/Water | 80-100 °C | Excellent | Excellent | Overcomes solubility issues, often leads to higher yields and cleaner reactions. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Palladium Catalyst / Dioxane/Water | 100-120 °C | Moderate to Good | Good | Significantly less toxic cyanide source, promoting greener chemistry. Requires a catalyst. |
Experimental Protocol: Cyanation of 2,6-Dichlorobenzyl Chloride
This protocol describes the synthesis of this compound using potassium cyanide in ethanol.
Materials:
-
2,6-Dichlorobenzyl chloride (1.0 eq)
-
Potassium cyanide (KCN) (1.1 eq)
-
Ethanol
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dichlorobenzyl chloride (1.0 eq) in a minimal amount of ethanol.
-
Addition of Cyanide: In a separate beaker, prepare a solution of potassium cyanide (1.1 eq) in a small amount of water and add it to the ethanolic solution of 2,6-dichlorobenzyl chloride.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by silica gel column chromatography to yield the pure product.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Cyanation
The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2). The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride and displacing the chloride leaving group.
Caption: Sₙ2 mechanism for the cyanation of 2,6-dichlorobenzyl chloride.
Safety Precautions
-
Toxicity: Alkali metal cyanides are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid Incompatibility: Do not allow cyanides to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Waste Disposal: Dispose of all cyanide-containing waste according to institutional safety guidelines.
Conclusion
The cyanation of 2,6-dichlorobenzyl chloride is a robust and essential transformation for the synthesis of this compound. The provided protocol offers a reliable method for laboratory-scale synthesis. For process optimization and green chemistry considerations, exploring phase-transfer catalysis or alternative, less toxic cyanide sources is recommended. Careful adherence to safety protocols is paramount when working with cyanide reagents.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-Dichlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2,6-Dichlorophenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help improve reaction yields and product purity.
Synthesis Overview
The primary route for the synthesis of this compound involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with a cyanide salt. The general reaction scheme is as follows:
Figure 1: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the reaction of 2,6-dichlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically carried out in a solvent system like aqueous ethanol. To improve the reaction rate and yield, especially in biphasic systems, phase transfer catalysis is often employed.
Q2: Which cyanide salt, NaCN or KCN, is better for this synthesis?
A2: Both NaCN and KCN can be effective. Historically, NaCN has been noted to be less prone to adulteration and offers a higher cyanogen content by weight. However, the choice may depend on the specific reaction conditions, including the solvent system and the use of a phase transfer catalyst. For practical purposes in a laboratory setting, the choice between high-purity NaCN and KCN is often less critical than optimizing other reaction parameters.
Q3: What is the role of a phase transfer catalyst and is it necessary?
A3: A phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the 2,6-dichlorobenzyl chloride is dissolved.[1] This overcomes the solubility barrier between the reactants, leading to a significant increase in the reaction rate and often a higher yield. While not strictly necessary, especially in a homogenous solvent system like aqueous ethanol, a PTC is highly recommended for biphasic systems to improve efficiency.[1]
Q4: What are the main side products to be aware of?
A4: The primary side products can include the corresponding isonitrile (2,6-dichlorophenylisocyanide) and hydrolysis of the starting material or product. Over-chlorination during the preparation of the 2,6-dichlorobenzyl chloride starting material can also lead to impurities.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system would be a mixture of hexane and ethyl acetate. The product, this compound, will have a different Rf value compared to the starting material, 2,6-dichlorobenzyl chloride.
Troubleshooting Guide
References
Common side reactions in the synthesis of 2,6-Dichlorophenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichlorophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most frequently employed laboratory-scale synthesis involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is typically carried out in a polar solvent.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The most common side reaction is the hydrolysis of the nitrile group, which can occur if water is present in the reaction mixture. This initially forms 2,6-dichlorophenylacetamide, which can be further hydrolyzed to 2,6-dichlorophenylacetic acid under more vigorous conditions.[1][2][3] Other potential side reactions include the formation of isonitriles and impurities carried over from the starting materials.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The product, this compound, is more polar than the starting material, 2,6-dichlorobenzyl chloride. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Further hydrolysis to the amide and carboxylic acid will result in spots with lower Rf values due to increased polarity.
Q4: My final product is an oil, but I expected a solid. What could be the reason?
A4: Pure this compound is a solid at room temperature. If your product is an oil, it is likely impure. The presence of unreacted 2,6-dichlorobenzyl chloride (a colorless oil) or solvent residues can prevent the product from solidifying.[3] Purification by recrystallization or column chromatography should yield the solid product.
Q5: Can phase-transfer catalysis be used for this synthesis?
A5: Yes, phase-transfer catalysis (PTC) can be an effective method for the cyanation of benzyl halides. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the 2,6-dichlorobenzyl chloride. This can lead to milder reaction conditions and improved yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. | 1. Monitor the reaction by TLC to ensure the complete consumption of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| 2. Hydrolysis of the product. | 2. Ensure that all reagents and solvents are anhydrous. Use freshly dried solvents and properly handle hygroscopic cyanide salts. | |
| 3. Inefficient stirring. | 3. In heterogeneous reactions (e.g., with solid KCN), vigorous stirring is crucial to maximize the interfacial area and reaction rate. | |
| Presence of 2,6-Dichlorophenylacetamide in the Final Product | 1. Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| 2. Hydrolysis during workup. | 2. Minimize contact time with aqueous layers during extraction. Use neutral or slightly acidic water for washing instead of basic solutions. | |
| Presence of Unreacted 2,6-Dichlorobenzyl Chloride | 1. Insufficient reaction time or temperature. | 1. As mentioned above, ensure the reaction goes to completion by monitoring with TLC. |
| 2. Poor quality of cyanide salt. | 2. Use a high-purity, finely powdered cyanide salt to ensure sufficient reactivity. | |
| Formation of a Brownish or Polymeric Material | 1. Reaction temperature is too high. | 1. Maintain the recommended reaction temperature. Overheating can lead to decomposition and polymerization. |
| 2. Presence of impurities in the starting material. | 2. Ensure the purity of the 2,6-dichlorobenzyl chloride. If necessary, purify the starting material by distillation before use. |
Data Presentation on Side Reactions
While precise quantitative data for side product formation is highly dependent on specific reaction conditions, the following table summarizes the key side products and the factors that influence their formation.
| Side Product | Chemical Structure | Formation Pathway | Factors Promoting Formation | Typical Analytical Signature (e.g., in GC-MS) |
| 2,6-Dichlorophenylacetamide | Cl(C₆H₃)(CH₂CONH₂)Cl | Partial hydrolysis of the nitrile group. | Presence of water, acidic or basic conditions, prolonged reaction times at elevated temperatures. | Molecular ion peak corresponding to its mass, characteristic amide fragments. |
| 2,6-Dichlorophenylacetic Acid | Cl(C₆H₃)(CH₂COOH)Cl | Complete hydrolysis of the nitrile group. | Strong acidic or basic conditions, high temperatures, extended reaction times in the presence of water. | Molecular ion peak (or its derivative if analyzed by GC-MS), characteristic carboxylic acid fragments. |
| 2,6-Dichlorobenzyl Isonitrile | Cl(C₆H₃)(CH₂NC)Cl | Nucleophilic attack by the nitrogen atom of the cyanide ion. | Certain solvents and cyanide counter-ions can influence the nitrile/isonitrile ratio. | Same molecular weight as the product, but different fragmentation pattern and chromatographic retention time. |
| 2,6-Dichlorobenzyl Alcohol | Cl(C₆H₃)(CH₂OH)Cl | Hydrolysis of the starting material, 2,6-dichlorobenzyl chloride. | Presence of water in the reaction mixture, especially under basic conditions. | Molecular ion peak corresponding to its mass, characteristic benzylic alcohol fragments. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2,6-Dichlorobenzyl Chloride
This protocol is adapted from established synthetic methods.[3][4][5]
Materials:
-
2,6-Dichlorobenzyl chloride (1 equivalent)
-
Potassium cyanide (1.1 equivalents)
-
Ethanol (or other suitable polar solvent like DMSO or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichlorobenzyl chloride in ethanol.
-
Add finely powdered potassium cyanide to the solution.
-
With vigorous stirring, heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the inorganic salts by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.
Synthesis of the Primary Side Product: 2,6-Dichlorophenylacetamide
This protocol describes the controlled hydrolysis of this compound.
Materials:
-
This compound (1 equivalent)
-
Sulfuric acid (concentrated)
-
Water
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Carefully add concentrated sulfuric acid to this compound in a beaker with stirring, maintaining the temperature in an ice bath.
-
Allow the mixture to stir at a controlled, slightly elevated temperature (e.g., 40-50 °C) for a specific period. The reaction progress should be monitored by TLC to maximize the formation of the amide and minimize further hydrolysis to the carboxylic acid.
-
Once the desired conversion is achieved, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the solid to obtain crude 2,6-dichlorophenylacetamide, which can be further purified by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2,6-Dichlorophenylacetonitrile by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,6-Dichlorophenylacetonitrile by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures. The process involves dissolving the impure this compound in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities in crude this compound can originate from the synthetic route. Potential impurities may include:
-
Unreacted starting materials: Such as 2,6-dichlorobenzyl chloride.
-
Byproducts of side reactions: Isomeric forms of the product or products from over-chlorination.
-
Reagents and solvents: Residual reagents and solvents from the synthesis and workup.
-
Hydrolysis products: Such as 2,6-dichlorophenylacetamide or 2,6-dichlorophenylacetic acid, if exposed to acidic or basic conditions.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on available data and the polarity of the molecule, alcohols such as methanol, ethanol, or isopropanol are good starting points. Aqueous mixtures of these alcohols can also be effective. For instance, a mixture of ethanol and water has been shown to be effective for the recrystallization of the related compound, 2,6-dichlorophenylacetic acid.[1] It is also known that this compound is soluble in methanol.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (typically around 73-75 °C) indicates high purity.[2]
-
Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate and quantify impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities by detecting peaks that do not correspond to the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. The cooling process is too slow, or the solution is not sufficiently cooled. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: * Scratch the inside of the flask with a glass stirring rod at the meniscus. * Add a seed crystal of pure this compound. * Cool the solution in an ice bath to further decrease solubility. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated to a very high degree. 3. High concentration of impurities. | 1. Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly. 2. Use a lower-boiling point solvent or a mixed solvent system. |
| Low yield of recrystallized product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling. 4. Washing the crystals with a solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. 3. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 4. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The recrystallized product is colored. | Colored impurities are present in the crude material. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note: Do not add charcoal to a boiling solution as it can cause bumping. 2. Perform a second recrystallization. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅Cl₂N |
| Molecular Weight | 186.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 73-75 °C[2] |
Table 2: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Methanol | Soluble | Very Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Isopropanol | Sparingly Soluble | Soluble |
| Water | Insoluble | Insoluble |
Note: The solubility data presented is illustrative and based on general principles and qualitative observations. Empirical determination is recommended for precise measurements.
Experimental Protocols
Adapted Protocol for Recrystallization from a Single Solvent (Methanol)
This protocol is adapted based on the known solubility of this compound in methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture with stirring to the boiling point of the solvent. Continue adding small portions of hot methanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Identifying and removing impurities from 2,6-Dichlorophenylacetonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 2,6-Dichlorophenylacetonitrile. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities in this compound often originate from the synthetic route, which typically involves the reaction of 2,6-dichlorobenzyl chloride with a cyanide salt. Potential impurities may include:
-
Unreacted Starting Materials: Residual 2,6-dichlorobenzyl chloride.
-
Byproducts of Side Reactions:
-
Isomeric Impurities: Positional isomers such as 2,4-dichlorophenylacetonitrile or 3,4-dichlorophenylacetonitrile may be present depending on the purity of the starting materials.
-
Over-chlorinated Species: Formation of compounds like 2,6-dichlorobenzal chloride can occur during the synthesis of the starting material, 2,6-dichlorobenzyl chloride.[1] These can lead to corresponding impurities.
-
Hydrolysis Products: Partial hydrolysis of the nitrile group can lead to the formation of 2,6-dichlorophenylacetamide.
-
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., ethanol, toluene, ethyl acetate, hexane) and residual reagents may be present.
Q2: What are the most effective methods for purifying this compound?
A2: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for purifying solid compounds. A suitable solvent system, such as aqueous ethanol, can be used to obtain crystalline this compound with high purity.
-
Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. Silica gel is a commonly used stationary phase, and a mobile phase gradient of hexane and ethyl acetate is typically employed.[1][2]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and accurate method for quantifying the purity of the compound and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile and semi-volatile impurities.[4]
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography. A mixture of ethyl acetate and hexane is a common eluent.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.[5] | - Warm the solution to redissolve the oil, add a small amount of a more suitable co-solvent (e.g., more ethanol in an aqueous ethanol system), and allow it to cool slowly.[5] - Try a different solvent system with a lower boiling point. |
| No crystal formation upon cooling | Too much solvent was used, resulting in a solution that is not supersaturated.[2] | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[5] - If the mother liquor is still available, try scratching the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of purified product | The compound is significantly soluble in the cold solvent, or too much solvent was used.[2] | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2] - Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Crystals are colored | Colored impurities are present in the crude material.[2] | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal may also adsorb some of the desired product.[2] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities | The polarity of the mobile phase is either too high or too low. The column may be overloaded.[2] | - Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand.[2] - Use a less polar solvent system to increase retention or a more polar one to decrease it.[2] - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The compound is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| Cracked or channeled column | Improper packing of the stationary phase. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Quantitative Data
The following table provides an illustrative comparison of the expected purity of this compound after purification by different methods, assuming an initial purity of approximately 95%. Actual results may vary depending on the nature and concentration of the impurities.
| Purification Method | Initial Purity (%) | Purity after 1st Purification (%) | Typical Yield (%) |
| Recrystallization (Aqueous Ethanol) | 95.0 | ~99.0 | 80-90 |
| Column Chromatography (Silica Gel) | 95.0 | >99.5 | 85-95 |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol describes the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.[2]
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold aqueous ethanol.
-
Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexane.[2] Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[2] Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.[2]
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Carefully add the sample solution to the top of the column.[2]
-
Elution: Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[2]
-
Collect and Analyze Fractions: Collect the eluent in small fractions. Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Combine and Isolate: Combine the fractions containing the pure this compound.
-
Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 3: HPLC Analysis
This protocol provides a starting point for developing an HPLC method for purity assessment.
Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A starting point could be 70% A / 30% B to 30% A / 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.[3]
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. Purity can be calculated based on the area percentage of the main peak.
Protocol 4: GC-MS Analysis
This protocol is adapted from a method for a similar compound and can serve as a starting point.
Instrument and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C for 1 minute, then ramp up to 280°C at a rate of 10-20°C/min, and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode.
-
Mass Range: Scan from m/z 40 to 400.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like ethyl acetate or dichloromethane (e.g., 100 µg/mL).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Analysis: The compound and any volatile impurities will be separated on the GC column and detected by the mass spectrometer. Impurities can be identified by their mass spectra and retention times.
Visualizations
Caption: Workflow for impurity identification and purification.
References
Troubleshooting incomplete hydrolysis of 2,6-Dichlorophenylacetonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the hydrolysis of 2,6-Dichlorophenylacetonitrile to produce 2,6-Dichlorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for hydrolyzing this compound?
A1: The most common laboratory-scale method is a one-step process involving the hydrolysis of the nitrile group using a base, such as potassium hydroxide (KOH), in a mixture of ethanol and water.[1][2] The reaction mixture is typically heated to drive the reaction to completion.[2][3]
Q2: What are the expected products of the hydrolysis of this compound?
A2: Under basic conditions, the nitrile is hydrolyzed to the corresponding carboxylate salt (e.g., potassium 2,6-dichlorophenylacetate).[4] Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final product, 2,6-Dichlorophenylacetic acid.[2][3] Under acidic conditions, the nitrile is directly hydrolyzed to the carboxylic acid.[4]
Q3: What is a common intermediate and potential byproduct in this reaction?
A3: A common intermediate is 2,6-dichlorophenylacetamide. If the reaction is incomplete, this amide may be present as a significant byproduct in the final product mixture.[5]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[5] The starting material (this compound), the intermediate amide, and the final carboxylic acid product have different polarities and will exhibit different Rf values. The carboxylic acid is significantly more polar than the nitrile and the amide.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrolysis of this compound.
Problem 1: Incomplete Hydrolysis or Low Yield of 2,6-Dichlorophenylacetic Acid
Symptoms:
-
Presence of a significant amount of starting material (this compound) or the intermediate amide (2,6-dichlorophenylacetamide) in the final product, as determined by TLC or other analytical methods.[5]
-
The yield of the desired 2,6-Dichlorophenylacetic acid is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Extend the reaction time. Monitor the reaction's progress using TLC until the starting material and intermediate amide spots are no longer visible.[5] |
| Suboptimal Reaction Temperature | Increase the reaction temperature. The hydrolysis of hindered nitriles can be slow at lower temperatures.[5][6] A common temperature for this reaction is 80°C.[2][3] |
| Inadequate Amount of Base | Increase the concentration of the base (e.g., potassium hydroxide). A higher base concentration can facilitate the hydrolysis of both the nitrile and the intermediate amide.[5] |
| Steric Hindrance | This compound is a sterically hindered nitrile, which can slow down the hydrolysis.[6] More forcing conditions (higher temperature, longer reaction time, higher base concentration) may be necessary to overcome this.[5] |
| Impure Starting Material | Impurities in the starting this compound can interfere with the reaction.[5] Ensure the purity of the starting material, and consider purification if necessary. |
Problem 2: Presence of Unknown Impurities in the Final Product
Symptoms:
-
Unexpected spots on a TLC plate.
-
Analytical data (e.g., NMR, Mass Spectrometry) indicates the presence of unexpected compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impurities from Starting Material Synthesis | If the this compound was synthesized from 2,6-dichlorotoluene, impurities from that process can carry over. For instance, over-chlorination can lead to the formation of 2,6-dichlorobenzal chloride or 2,6-dichlorobenzotrichloride, which upon hydrolysis can form 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid, respectively.[5] It is crucial to use pure starting materials. |
| Side Reactions | Although less common, side reactions under the hydrolysis conditions could lead to other products. A thorough characterization of the impurities is necessary to identify the side reaction. |
| Degradation of Product | Under excessively harsh conditions (e.g., very high temperatures for extended periods), the product itself might degrade. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol is based on established laboratory procedures.[1][2][3]
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of this compound, 40 mL of ethanol, and 50 mL of deionized water.[1][2]
-
After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 3.[2][3]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2,6-Dichlorophenylacetic acid.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound (18.6 g, 100 mmol) | [1][2] |
| Reagents | Potassium Hydroxide (30 g), Ethanol (40 mL), Water (50 mL), Hydrochloric Acid | [1][2][3] |
| Reaction Temperature | 80°C | [2][3] |
| Reaction Time | 20 hours | [2][3] |
| Reported Yield | 17 g (83%) | [2] |
Visualizations
Hydrolysis Reaction Workflow
Caption: Workflow for the synthesis of 2,6-Dichlorophenylacetic acid.
Troubleshooting Logic for Incomplete Hydrolysis
Caption: Logical steps for troubleshooting incomplete hydrolysis.
References
Optimizing reaction conditions for the synthesis of 2,6-Dichlorophenylacetonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 2,6-Dichlorophenylacetonitrile. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed laboratory-scale synthesis is a two-step process. The first step involves the chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride. The second step is the nucleophilic substitution of 2,6-dichlorobenzyl chloride with a cyanide salt, such as sodium or potassium cyanide, to produce this compound.[1][2]
Q2: What are the critical reaction parameters to control during the cyanation of 2,6-dichlorobenzyl chloride?
A2: Key parameters to control include reaction temperature, reaction time, the choice of solvent, and the molar ratio of reactants. The reaction is typically carried out under reflux conditions for several hours. The choice of cyanide salt (sodium vs. potassium cyanide) and the presence of a catalyst can also significantly impact the reaction's efficiency.
Q3: Can phase transfer catalysis be used to improve the synthesis of this compound?
A3: Yes, phase transfer catalysis (PTC) is a highly effective method for this type of cyanation reaction. PTC facilitates the transfer of the cyanide anion from an aqueous or solid phase to the organic phase where 2,6-dichlorobenzyl chloride is dissolved. This can lead to faster reaction rates, milder reaction conditions, and potentially higher yields. Common phase transfer catalysts for such reactions include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
Q4: What are the main impurities I should expect in my crude this compound?
A4: Common impurities can include unreacted 2,6-dichlorobenzyl chloride and byproducts from the synthesis of the starting material. Side reactions during the chlorination of 2,6-dichlorotoluene can lead to the formation of over-chlorinated species like 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride.[1]
Q5: How can I purify the final this compound product?
A5: The most common methods for purification are recrystallization and column chromatography. For recrystallization, a suitable solvent system needs to be identified to effectively separate the product from impurities. Column chromatography using silica gel is effective for separating compounds with different polarities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature to ensure reflux. - Verify the quality and reactivity of the cyanide salt. |
| Poor quality of starting material. | - Check the purity of the 2,6-dichlorobenzyl chloride. Purify by distillation if necessary. | |
| Inefficient stirring. | - Ensure vigorous stirring to promote mixing of the reactants, especially in a biphasic system. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - As with low yield, prolong the reaction time or ensure the temperature is at the desired reflux. |
| Stoichiometric imbalance. | - Ensure a slight excess of the cyanide salt is used. | |
| Formation of Oily or Dark-Colored Product | Presence of impurities from the starting material. | - Purify the starting 2,6-dichlorobenzyl chloride before the reaction. |
| Decomposition of reactants or product. | - Avoid excessively high temperatures or prolonged reaction times that could lead to degradation. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | - Use an appropriate extraction solvent and perform multiple extractions. - Ensure the aqueous phase is saturated with salt to reduce the solubility of the organic product. |
| Formation of an emulsion during work-up. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorobenzyl chloride via an ammoxidation reaction, which provides insights into optimizing reaction parameters.
| Molar Ratio (2,6-dichlorobenzyl chloride:Ammonia:Air) | Temperature (°C) | Conversion Rate (%) | Selectivity (%) | Yield (%) |
| 1:5:15 | 390 | 99.5 | 83.5 | 83.0 |
| 1:5:15 | 380 | 98.5 | 80.8 | 79.6 |
Data sourced from patent CN108774156A. The synthesis described is an ammoxidation, a related but different process to direct cyanation with cyanide salts.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzyl Chloride from 2,6-Dichlorotoluene
This protocol describes the free-radical chlorination of 2,6-dichlorotoluene.
Materials:
-
2,6-Dichlorotoluene
-
Chlorine gas
-
Catalyst (e.g., copper chloride)
-
Solvent (e.g., butanol and n-hexane mixture)
Procedure:
-
Dissolve 161g of 2,6-dichlorotoluene in a suitable solvent mixture (e.g., 82g of 1:1 molar ratio butanol and n-hexane).
-
Add a catalytic amount of copper chloride (e.g., 2.5g).
-
Heat the mixture to the reaction temperature (90-120°C) with stirring under light conditions.
-
Bubble chlorine gas through the solution for approximately 4.5 hours.
-
Monitor the reaction progress. The reaction tail gas should be neutralized by passing it through a water scrubber.
-
Upon completion, wash the reaction mixture with water and then with an alkaline solution.
-
Remove the solvent by distillation.
-
The product, 2,6-dichlorobenzyl chloride, can be obtained by cooling crystallization and filtration. A reported yield for this method is up to 90% with a purity of 99%.[3]
Protocol 2: Synthesis of this compound from 2,6-Dichlorobenzyl Chloride
This protocol details the nucleophilic substitution of 2,6-dichlorobenzyl chloride with potassium cyanide.
Materials:
-
2,6-Dichlorobenzyl chloride
-
Potassium cyanide
-
Alcohol (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of alcohol.
-
Add 2.7 g of potassium cyanide to the solution.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the alcohol to obtain the crude this compound.[4]
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Byproducts formed during the synthesis of 2,6-Dichlorophenylacetic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2,6-Dichlorophenylacetic acid. Below, you will find frequently asked questions and troubleshooting guides to address common issues and byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,6-Dichlorophenylacetic acid and what are the primary byproducts?
A1: The most prevalent laboratory-scale synthesis of 2,6-Dichlorophenylacetic acid involves the hydrolysis of 2,6-dichlorobenzyl cyanide.[1] The primary and most common byproduct is 2,6-dichlorophenylacetamide, which results from the incomplete hydrolysis of the nitrile intermediate.[1] Other potential byproducts can originate from impurities in the starting material, 2,6-dichlorotoluene. Over-chlorination during the synthesis of the 2,6-dichlorobenzyl cyanide precursor can lead to the formation of 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride. These can subsequently hydrolyze to form 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid, respectively.[1]
Q2: How can I monitor the progress of the hydrolysis reaction to minimize byproduct formation?
A2: The progress of the hydrolysis of 2,6-dichlorobenzyl cyanide to 2,6-Dichlorophenylacetic acid can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable mobile phase for this separation is a mixture of ethyl acetate and hexane. The desired carboxylic acid product is significantly more polar than the starting nitrile and the intermediate amide. Consequently, the 2,6-Dichlorophenylacetic acid will have a lower Retention Factor (Rf) value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting material has disappeared, and the spot for the product is prominent.[1]
Q3: What are the recommended methods for purifying the final 2,6-Dichlorophenylacetic acid product?
A3: Several methods can be employed to purify 2,6-Dichlorophenylacetic acid from byproducts and unreacted starting materials. The most common techniques include:
-
Recrystallization: This is a highly effective method for purifying the solid product. A common solvent system for recrystallization is aqueous ethanol.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired acid from less polar impurities like the amide byproduct. A gradient elution with a hexane and ethyl acetate mixture is typically effective.[1]
-
Extraction: A liquid-liquid extraction can be performed to separate the acidic product from the neutral amide byproduct. By dissolving the crude product in an organic solvent and extracting with an aqueous base, the 2,6-Dichlorophenylacetic acid will move to the aqueous layer as its carboxylate salt, while the amide remains in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2,6-Dichlorophenylacetic acid, focusing on the formation of byproducts.
Problem 1: Presence of 2,6-dichlorophenylacetamide in the final product.
-
Cause: Incomplete hydrolysis of the nitrile intermediate. This can be due to insufficient reaction time, low temperature, or inadequate concentration of the hydrolyzing agent (acid or base).[1]
-
Solution:
-
Extend Reaction Time: Continue to reflux the reaction mixture and monitor its progress by TLC until the amide spot is no longer visible.
-
Increase Temperature: If extending the reaction time is not effective, consider cautiously increasing the reaction temperature to drive the hydrolysis to completion.
-
Increase Reagent Concentration: A higher concentration of the acid or base used for hydrolysis can be employed. For instance, refluxing with 6M hydrochloric acid or 6M sodium hydroxide can facilitate the complete conversion of the amide to the carboxylic acid.[1]
-
Problem 2: Low yield of 2,6-Dichlorophenylacetic acid.
-
Cause: In addition to incomplete hydrolysis, low yields can result from suboptimal reaction conditions or impurities in the starting materials.[1]
-
Solution:
-
Optimize Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the yield. Refer to the quantitative data table below for a comparison of different conditions.
-
Ensure Purity of Starting Material: Impurities in the 2,6-dichlorobenzyl cyanide can interfere with the hydrolysis. It is advisable to ensure the purity of the starting material, potentially through recrystallization or distillation before use.[1]
-
Problem 3: Presence of 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid in the final product.
-
Cause: These byproducts typically arise from over-chlorination during the preparation of the 2,6-dichlorobenzyl cyanide precursor from 2,6-dichlorotoluene.[1]
-
Solution:
-
Purify the Precursor: If these impurities are detected, it is recommended to purify the 2,6-dichlorobenzyl cyanide intermediate before proceeding with the hydrolysis step. Fractional distillation is a suitable method for this purification.
-
Control Chlorination Reaction: When preparing the precursor, carefully control the stoichiometry of the chlorinating agent and the reaction time to minimize the formation of over-chlorinated products.
-
Data Presentation
Table 1: Impact of Reaction Conditions on the Hydrolysis of 2,6-dichlorobenzyl cyanide
| Base | Solvent | Temperature (°C) | Time (h) | Reported Yield of 2,6-Dichlorophenylacetic acid (%) | Key Byproducts | Reference |
| 1 N NaOH | Ethanol/Water | Reflux | Overnight | ~60 | 2,6-dichlorophenylacetamide | [2] |
| KOH | Ethanol/Water | 80 | 20 | 83 | 2,6-dichlorophenylacetamide | [3] |
Note: The quantitative data on the percentage of byproducts under varying conditions is limited in the reviewed literature. The primary byproduct in all cases of incomplete reaction is 2,6-dichlorophenylacetamide.
Table 2: Byproducts from the Chlorination of 2-chlorotoluene
| Catalyst | Temperature (°C) | Time (h) | Selectivity for 2,6-dichlorotoluene (%) | Other Dichlorotoluene Isomers Formed | Reference |
| AlCl₃ | 10-30 | 12 | ~33 | 2,3- and 2,5-isomers | [4] |
| [BMIM]Cl–2AlCl₃ | 10-30 | 12 | ~34 | 2,3- and 2,5-isomers | [4] |
Note: This data pertains to the synthesis of the precursor, 2,6-dichlorotoluene, and indicates the formation of isomeric impurities that can be carried through the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorophenylacetic Acid via Hydrolysis of 2,6-dichlorobenzyl cyanide
Materials:
-
2,6-dichlorobenzyl cyanide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 18.6 g (100 mmol) of 2,6-dichlorobenzyl cyanide, 40 mL of ethanol, and 50 mL of water.[5]
-
To this mixture, add 30 g of potassium hydroxide.[3]
-
Heat the mixture to 80°C and maintain it under reflux with stirring for 20 hours.[3]
-
Monitor the reaction progress by TLC (ethyl acetate/hexane mobile phase).
-
After the reaction is complete, cool the mixture to room temperature.
-
In a fume hood, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3.[5]
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 2,6-Dichlorophenylacetic acid.
-
The crude product can be further purified by recrystallization from aqueous ethanol.
Protocol 2: HPLC Method for Analysis of 2,6-Dichlorophenylacetic Acid and Byproducts
This protocol provides a general method for the analysis of the reaction mixture to determine the purity of 2,6-Dichlorophenylacetic acid and quantify byproducts like 2,6-dichlorophenylacetamide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase:
-
A mixture of acetonitrile and water with 0.1% formic acid to maintain a low pH. A typical starting point is a 50:50 (v/v) mixture.[6]
HPLC Conditions:
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Synthesis pathway of 2,6-Dichlorophenylacetic acid and formation of major byproducts.
Caption: Troubleshooting workflow for byproduct formation in 2,6-Dichlorophenylacetic acid synthesis.
References
How to remove unreacted 2,6-dichlorotoluene from reaction mixture
Technical Support Center: Purification Strategies
Topic: Troubleshooting the Removal of Unreacted 2,6-Dichlorotoluene from Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for effectively removing unreacted 2,6-dichlorotoluene from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of 2,6-dichlorotoluene to consider when planning a purification strategy?
A1: Understanding the physical properties of 2,6-dichlorotoluene is the first step in designing an effective separation protocol. The key is to exploit the differences between its properties and those of your desired product. 2,6-Dichlorotoluene is a clear, colorless to slightly yellow liquid at room temperature.[1][2][3] Key quantitative data are summarized in the table below.
Q2: My desired product is a high-boiling liquid. What is the most straightforward method to remove the unreacted 2,6-dichlorotoluene?
A2: If your product has a boiling point significantly higher (at least 25-30 °C difference) than that of 2,6-dichlorotoluene, fractional distillation is the most direct and scalable method for removal.[3][4] This technique separates liquids based on differences in their boiling points.[5] Given that 2,6-dichlorotoluene has a boiling point of approximately 196-203 °C, it can be distilled off, leaving your less volatile product behind.[1][2][6]
Q3: The boiling point of my product is very close to 2,6-dichlorotoluene. What alternative methods can I use?
A3: When boiling points are too close for effective separation by distillation, other techniques must be employed.[7]
-
Column Chromatography: This is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase. If your product has a different polarity than the non-polar 2,6-dichlorotoluene, silica gel or alumina chromatography can provide excellent separation.[8]
-
Melt Fractional Crystallization: If your product mixture can be solidified, this technique separates components based on differences in their melting points and crystal structures.[9][10]
-
Adsorptive Separation: Specialized adsorbents, such as ZSM-5 type zeolites, can selectively adsorb isomers of dichlorotoluene, allowing for the separation of 2,6-dichlorotoluene as a non-adsorbed component.[7] This is particularly useful for separating it from other dichlorotoluene isomers.[7]
Q4: My product is a solid. How can I purify it from the liquid 2,6-dichlorotoluene?
A4: If your product is a solid and the unreacted 2,6-dichlorotoluene is the main liquid impurity, recrystallization is a highly effective purification method.[11][12] The principle is to dissolve the crude product in a suitable hot solvent in which the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.[11] After cooling, the purified solid product crystallizes and can be collected by filtration.
Q5: My reaction mixture contains acidic or basic byproducts. Can I use an extraction to simplify the purification?
A5: Yes, an extractive workup is an excellent first step to remove acidic or basic impurities before tackling the separation of neutral components like your product and unreacted 2,6-dichlorotoluene.[12] You can wash the reaction mixture (dissolved in an organic solvent) with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities or an aqueous acidic solution (e.g., dilute HCl) to remove basic impurities.[13] This leaves you with a mixture of neutral compounds, which can then be further purified by distillation, chromatography, or crystallization.
Data Presentation
Table 1: Physical Properties of 2,6-Dichlorotoluene
This table summarizes key physical properties that are essential for developing a purification strategy.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to slightly yellowish liquid | [1][2][3] |
| Molecular Weight | 161.03 g/mol | [6] |
| Boiling Point | 196-203 °C | [1][2][6] |
| Melting Point | 2 °C | [2] |
| Density | 1.254 g/mL at 25 °C | [1][2][6] |
| Solubility | Sparingly soluble in water (24 mg/L at 20 °C); Soluble in benzene, toluene, and other organic solvents. | [1][2][3] |
Experimental Protocols
Protocol 1: Removal by Fractional Distillation
This protocol is suitable for separating 2,6-dichlorotoluene from a less volatile liquid product.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Charge the Flask: Charge the reaction mixture into the round-bottom flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture heats, allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Collect Fractions: Collect the distillate in fractions. The first fraction to distill should be enriched in the lower-boiling component, 2,6-dichlorotoluene (boiling point ~196-203 °C). Monitor the temperature at the distillation head; a stable temperature reading indicates that a pure component is distilling.[5]
-
Separation: A sharp increase in temperature at the distillation head indicates that the 2,6-dichlorotoluene has been mostly removed and the higher-boiling product is beginning to distill. Change the receiving flask at this point to collect the purified product.
-
Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the purity and determine when the separation is complete.
Protocol 2: Purification by Recrystallization
This protocol is designed for purifying a solid product from liquid 2,6-dichlorotoluene and other soluble impurities.[11]
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve your solid product well at high temperatures but poorly at low temperatures, while impurities (including residual 2,6-dichlorotoluene) should be highly soluble at all temperatures.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid just dissolves completely.[8]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 3: Purification by Flash Column Chromatography
This protocol is a general method for separating compounds with different polarities.[8][14]
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (eluent) that provides good separation between 2,6-dichlorotoluene and your product. Aim for an Rf value of 0.2-0.4 for your product.[8] A common starting point is a mixture of hexanes and ethyl acetate.[8]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel before adding it to the column.[8]
-
Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to yield the purified compound.
Mandatory Visualization
The following diagram provides a logical workflow for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
References
- 1. 2,6-Dichlorotoluene CAS#: 118-69-4 [m.chemicalbook.com]
- 2. 2,6-Dichlorotoluene CAS 118-69-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Page loading... [guidechem.com]
- 4. US4721822A - Process for preparing 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. 2,6-DICHLOROTOLUENE CAS#: 29797-40-8 [m.chemicalbook.com]
- 7. data.epo.org [data.epo.org]
- 8. benchchem.com [benchchem.com]
- 9. CN101633601A - Industrial production method for 2, 6-dichlorotoluene - Google Patents [patents.google.com]
- 10. CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization - Google Patents [patents.google.com]
- 11. savemyexams.com [savemyexams.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
Preventing the formation of 2,6-dichlorophenylacetamide during hydrolysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the prevention of 2,6-dichlorophenylacetamide formation during the hydrolysis of 2,6-dichlorophenylacetonitrile.
Troubleshooting Guide
This section addresses the most common issue encountered during the synthesis of 2,6-dichlorophenylacetic acid via nitrile hydrolysis.
Problem: High Levels of 2,6-Dichlorophenylacetamide Detected in Product Mixture
The presence of significant amounts of the intermediate amide, 2,6-dichlorophenylacetamide, indicates an incomplete hydrolysis reaction.[1] The goal is to drive the reaction to completion, converting the amide into the desired carboxylic acid.
Potential Causes and Solutions:
-
Incomplete Initial Hydrolysis: The reaction may not have proceeded long enough or at a high enough temperature to fully convert the intermediate amide to the carboxylic acid.[1]
-
Solution 1: Extend Reaction Time: Continue heating the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).[1] The disappearance of the amide spot (which is less polar than the carboxylic acid product) indicates the reaction is proceeding.[1]
-
Solution 2: Increase Temperature or Base Concentration: If extending the time is ineffective, consider moderately increasing the reaction temperature or the concentration of the base (e.g., KOH) to facilitate the second hydrolysis step.[1]
-
-
Amide Isolated Post-Reaction: If the initial reaction has already been worked up and the amide byproduct is present in the crude product.
-
Solution 3: Force Hydrolysis with Strong Acid: Reflux the crude product mixture containing the amide with a strong acid, such as 6M hydrochloric acid, for several hours.[1] Monitor the reaction by TLC until the amide spot is no longer visible.[1]
-
Solution 4: Force Hydrolysis with Strong Base: Alternatively, reflux the mixture with a strong base, like 6M sodium hydroxide, to drive the hydrolysis of the remaining amide.[1]
-
-
Suboptimal Reaction Conditions: The initial choice of base, solvent, or temperature may not be vigorous enough for this specific substrate.[1] Harsh, heated conditions with strong acids or bases are typically required to hydrolyze both the nitrile and the intermediate amide to the carboxylic acid.[2]
Hydrolysis Troubleshooting Workflow
The following workflow provides a logical approach to diagnosing and solving the issue of incomplete hydrolysis.
Caption: Troubleshooting workflow for addressing incomplete hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for nitrile hydrolysis?
A1: The hydrolysis of a nitrile to a carboxylic acid is a two-stage process.[5] The nitrile first reacts with water to form an amide intermediate (in this case, 2,6-dichlorophenylacetamide).[5] This amide is then further hydrolyzed to produce the final carboxylic acid (or its salt, depending on the pH).[5][6]
Caption: General reaction pathway for nitrile hydrolysis.
Q2: Why is 2,6-dichlorophenylacetamide forming? Can I stop the reaction at the amide stage?
A2: The formation of the amide is a natural intermediate step in the hydrolysis of the nitrile.[2] While it is possible to stop the hydrolysis at the amide stage, this typically requires milder conditions.[2][7] The vigorous conditions (strong acid or base with heat) necessary to produce the carboxylic acid are designed to hydrolyze both the starting nitrile and the intermediate amide.[2][5] If the amide is isolated, it means the reaction conditions were not sufficient for the second hydrolysis step.
Q3: Which conditions are better for complete hydrolysis: acidic or basic?
A3: Both acidic and basic conditions can be used to achieve complete hydrolysis to the carboxylic acid.[5]
-
Acidic Hydrolysis: Heating a nitrile under reflux with a dilute acid like HCl will produce the free carboxylic acid and an ammonium salt (e.g., ammonium chloride).[5]
-
Alkaline Hydrolysis: Heating a nitrile under reflux with an alkali solution like NaOH will produce the salt of the carboxylic acid (e.g., sodium 2,6-dichlorophenylacetate) and ammonia gas.[5] To obtain the free carboxylic acid, the final solution must be acidified.[5]
Q4: How do reaction parameters influence the formation of the amide byproduct?
A4: The concentration of the amide byproduct is inversely related to the intensity of the reaction conditions. Increasing the temperature, reaction time, and/or the concentration of the acid or base catalyst will favor the consumption of the amide to form the final carboxylic acid product.
Caption: Relationship between reaction parameters and product formation.
Quantitative Data Summary
The following table summarizes a reported high-yielding protocol for the complete hydrolysis of this compound.
| Parameter | Value | Reference(s) |
| Starting Material | This compound | [3] |
| Reagents | Potassium Hydroxide (KOH), Hydrochloric Acid (HCl) | [3][4] |
| Solvents | Ethanol, Water, Chloroform (for extraction) | [3] |
| Reaction Temperature | 80°C | [3][4] |
| Reaction Time | 20 hours | [3][4] |
| Final pH | ~3 | [4] |
| Reported Yield | 83% | [3][4] |
Experimental Protocols
Protocol 1: High-Yield Basic Hydrolysis of this compound
This protocol details a method for the complete hydrolysis of the nitrile to the carboxylic acid.[3][4]
Materials:
-
This compound (18.6 g, 100 mmol)
-
Potassium hydroxide (30 g)
-
Ethanol (40 mL)
-
Deionized water (50 mL)
-
Concentrated Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 18.6 g of this compound, 40 mL of ethanol, and 50 mL of deionized water.[3][4]
-
Hydrolysis: Add 30 g of potassium hydroxide to the mixture.[3][4] Heat the reaction to 80°C and maintain this temperature while stirring for 20 hours.[3][4]
-
Acidification: After 20 hours, cool the mixture to room temperature.[3] Carefully acidify the reaction with concentrated HCl until the pH of the solution is approximately 3.[4]
-
Workup and Isolation: Extract the product with chloroform (5 x 50 mL).[4] Combine the organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude 2,6-dichlorophenylacetic acid.[4] The product can be further purified by recrystallization if necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 5 Nitrile Hydrolysis Steps - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Column chromatography conditions for purifying 2,6-Dichlorophenylacetonitrile
Technical Support Center: Purifying 2,6-Dichlorophenylacetonitrile
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for challenges encountered during column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used and recommended stationary phase. Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is typically effective.
Q2: How do I determine the optimal mobile phase for my separation?
A2: The best approach is to first perform thin-layer chromatography (TLC) with various solvent systems to find the one that provides good separation of your target compound from its impurities. A good starting point for a compound of intermediate polarity like this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1][2] Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4 for the best separation on a column.[3]
Q3: What are the common impurities I might encounter?
A3: Common impurities can include unreacted starting materials from the synthesis, such as 2,6-dichlorobenzyl chloride or 2,6-dichlorotoluene.[4] Byproducts from side reactions are also possible, which may include isomers, over-chlorinated species, or the hydrolyzed product, 2,6-dichlorophenylacetic acid, if water is present.[4][5] Residual solvents from the reaction workup may also be present.
Q4: Can this compound degrade on the silica gel column?
A4: While this compound is generally stable, prolonged exposure to the acidic surface of silica gel could potentially lead to some hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if the mobile phase contains water. If you suspect degradation, you can perform a 2D TLC to check for compound stability on silica.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause | Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[5] |
| Compound elutes too quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[5] |
| Poor separation of the product from an impurity | The chosen solvent system has poor selectivity for the two compounds. | Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/hexane or toluene/ethyl acetate after checking for compatibility and safety. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. | |
| Streaky bands or tailing of the product spot on TLC/column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[3] |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent for loading.[6] Dry-loading the sample onto a small amount of silica can also improve resolution.[6] | |
| Multiple fractions contain a mix of the product and impurities | The separation is inherently difficult with the chosen conditions. | A slower elution rate or using a finer mesh silica gel can improve resolution. Consider using a gradient elution, starting with a low polarity and gradually increasing it.[2] |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a sealed chamber with a pre-determined solvent system (e.g., start with 10% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system to achieve an Rf value of 0.2-0.4 for the this compound spot, with good separation from impurities.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the column with a pipette.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column without disturbing the packed bed.
-
Begin eluting the column, collecting the eluent in fractions.
-
If a gradient elution is needed, start with the low-polarity mobile phase and gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).[4]
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Spot every few fractions on a TLC plate and develop it in the solvent system used for the initial analysis.
-
Identify the fractions containing the pure this compound.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Data Presentation
The following table summarizes typical starting conditions for the purification of a moderately polar organic compound like this compound.
| Parameter | Recommended Starting Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Initial) | 10-20% Ethyl Acetate in Hexane | Adjust based on TLC results.[1] |
| Target Rf (TLC) | 0.2 - 0.4 | Provides optimal separation on the column.[3] |
| Loading Method | Dry loading | Often leads to better separation.[6] |
| Elution Mode | Isocratic or Gradient | Use gradient elution for complex mixtures with well-separated impurities.[2] |
Mandatory Visualization
Caption: A flowchart for troubleshooting common column chromatography issues.
References
Validation & Comparative
A Comparative Analysis of Dichlorophenylacetonitrile Isomers Using ¹H and ¹³C NMR Spectroscopy
A detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dichlorophenylacetonitrile isomers reveals distinct chemical shifts and coupling patterns that allow for their unambiguous differentiation. This guide provides a comprehensive comparison of the NMR data for the 2,3-, 2,4-, 2,6-, and 3,4-dichlorophenylacetonitrile isomers, offering a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.
The substitution pattern of the two chlorine atoms on the phenyl ring significantly influences the electronic environment of the protons and carbons in each isomer, leading to unique spectral fingerprints. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J), the precise substitution pattern of a given isomer can be readily determined.
Data Presentation
The following tables summarize the experimentally observed ¹H and ¹³C NMR spectral data for four isomers of dichlorophenylacetonitrile. All data was recorded in deuterated chloroform (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectral Data of Dichlorophenylacetonitrile Isomers
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2,3-Dichlorophenylacetonitrile | 7.53 | d | 8.0 | Ar-H |
| 7.33 | t | 8.0 | Ar-H | |
| 7.27 | d | 8.0 | Ar-H | |
| 3.84 | s | - | CH₂ | |
| 2,4-Dichlorophenylacetonitrile | 7.50 | d | 2.2 | Ar-H |
| 7.42 | dd | 8.4, 2.2 | Ar-H | |
| 7.33 | d | 8.4 | Ar-H | |
| 3.81 | s | - | CH₂ | |
| 2,6-Dichlorophenylacetonitrile | 7.40 | d | 8.1 | Ar-H (2H) |
| 7.29 | t | 8.1 | Ar-H (1H) | |
| 4.00 | s | - | CH₂ | |
| 3,4-Dichlorophenylacetonitrile | 7.52 | d | 2.0 | Ar-H |
| 7.47 | d | 8.3 | Ar-H | |
| 7.23 | dd | 8.3, 2.0 | Ar-H | |
| 3.72 | s | - | CH₂ |
Table 2: ¹³C NMR Spectral Data of Dichlorophenylacetonitrile Isomers
| Isomer | Chemical Shift (δ, ppm) |
| 2,3-Dichlorophenylacetonitrile | 134.4, 133.1, 131.2, 130.8, 129.2, 128.1, 116.5, 23.5 |
| 2,4-Dichlorophenylacetonitrile | 136.2, 134.9, 131.6, 130.2, 128.8, 127.9, 116.2, 22.8 |
| This compound | 136.1, 131.5, 129.1, 128.9, 116.0, 24.1 |
| 3,4-Dichlorophenylacetonitrile | 133.5, 133.2, 131.3, 131.0, 129.8, 128.5, 116.9, 22.5 |
Experimental Protocols
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for dichlorophenylacetonitrile isomers.
Sample Preparation:
-
Dissolve 10-20 mg of the dichlorophenylacetonitrile isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectrum Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).
¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 64-1024 (or more, depending on sample concentration)
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.
Visualization of Isomer-Spectrum Correlation
The logical relationship between the dichlorophenylacetonitrile isomers and their corresponding NMR spectral data can be visualized as follows:
Comparative Analysis of Mass Spectrometry Fragmentation: 2,6-Dichlorophenylacetonitrile
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-Dichlorophenylacetonitrile. For comparative purposes, its fragmentation data is presented alongside that of its structural isomer, 2,4-Dichlorophenylacetonitrile, highlighting the influence of chlorine atom positioning on the fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation and impurity profiling.
Quantitative Fragmentation Data
The mass spectra of this compound and its isomer, 2,4-Dichlorophenylacetonitrile, were acquired via Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization. The prominent ions and their relative intensities are summarized below. The molecular weight of both compounds is 186.04 g/mol .[1][2][3]
| m/z | Proposed Fragment Ion | Relative Intensity (%) for this compound | Relative Intensity (%) for 2,4-Dichlorophenylacetonitrile |
| 185/187/189 | [M-H]⁺ | ~20% | ~60% |
| 150/152 | [M-HCl]⁺ | 100% (Base Peak) | 100% (Base Peak) |
| 115 | [C₇H₄N]⁺ | ~30% | ~40% |
| 89 | [C₇H₅]⁺ | ~15% | ~20% |
Note: Isotopic peaks (e.g., M+2, M+4) resulting from the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) are expected for all chlorine-containing fragments.
Comparison of Fragmentation Patterns
While both isomers exhibit a base peak at m/z 150, corresponding to the loss of a hydrogen chloride (HCl) molecule, the relative intensities of other fragments differ. The molecular ion peak (expected around m/z 185/187) is more pronounced in 2,4-Dichlorophenylacetonitrile. This suggests that the 2,6-dichloro substitution pattern may lead to a less stable molecular ion under EI conditions, promoting more efficient fragmentation.
Experimental Protocols
The data presented is typically obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. While specific instrument parameters may vary, a general protocol is outlined below.
1. Sample Preparation:
-
A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
2. Gas Chromatography (GC):
-
Injector: Split/splitless inlet, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Oven Program: A temperature gradient is employed to ensure good separation. A typical program might be:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: Increase to 270°C at a rate of 10°C/minute.
-
Final hold: 1 minute at 270°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
3. Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: ~230°C.
Visualizations
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation steps for this compound upon electron ionization. The pathway is initiated by the formation of the molecular ion, which then undergoes characteristic losses to produce the observed fragments.
Caption: Proposed EI fragmentation of this compound.
General GC-MS Experimental Workflow
The logical flow from sample introduction to data analysis in a typical GC-MS experiment is depicted below. This standardized workflow ensures reproducibility and accurate compound identification.
References
Comparative yield analysis of different 2,6-Dichlorophenylacetonitrile synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic pathways for producing 2,6-dichlorophenylacetonitrile (also known as 2,6-dichlorobenzonitrile), a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail the most common synthesis routes, offering an objective analysis of their yields, experimental protocols, and underlying chemical principles. All quantitative data is summarized for ease of comparison, and detailed methodologies for key experiments are provided.
Executive Summary
The synthesis of this compound can be achieved through several distinct routes, primarily starting from 2,6-dichlorotoluene, 2,6-dichloroaniline, or 2-chloro-6-nitrobenzonitrile. The choice of a particular method depends on factors such as precursor availability, desired yield, scalability, and safety considerations. This guide explores four prominent methods: a two-step synthesis from 2,6-dichlorotoluene involving chlorination and subsequent cyanation, a direct ammoxidation of 2,6-dichlorotoluene, the Sandmeyer reaction of 2,6-dichloroaniline, and a de-nitrochlorination of 2-chloro-6-nitrobenzonitrile.
Comparative Yield Analysis
The following table summarizes the reported yields for the different synthetic routes to this compound.
| Starting Material | Synthesis Route | Key Reagents | Reported Yield (%) |
| 2,6-Dichlorotoluene | Two-Step: Chlorination & Cyanation | Chlorine (Cl₂), Potassium Cyanide (KCN) | Step 1 (Chlorination): up to 90%[1]Step 2 (Cyanation): Not explicitly stated, but overall process is common. |
| 2,6-Dichlorotoluene | One-Step: Ammoxidation | Ammonia (NH₃), Air (O₂) | up to 95.0%[2] |
| 2,6-Dichloroaniline | Sandmeyer Reaction | Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN) | ~82% (by analogy from 2-amino-6-chlorobenzonitrile)[3] |
| 2-Chloro-6-nitrobenzonitrile | De-nitrochlorination | Chlorine (Cl₂) | at least 80%[4] |
Synthesis Routes and Experimental Protocols
Route 1: From 2,6-Dichlorotoluene (Two-Step Approach)
This widely used method involves the initial free-radical chlorination of the methyl group of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl chloride, which is then converted to the desired nitrile via a nucleophilic substitution with a cyanide salt.[5]
Step 1: Free-Radical Chlorination of 2,6-Dichlorotoluene
-
Reaction Description: This step introduces a chlorine atom to the methyl group of 2,6-dichlorotoluene, typically initiated by UV light or a radical initiator.
-
Experimental Protocol:
-
A reaction vessel equipped with a gas inlet tube, a condenser, and a UV lamp is charged with 16.1 g of 2,6-dichlorotoluene.[5]
-
The reactant is heated to 180°C.[5]
-
Dry chlorine gas is bubbled through the molten 2,6-dichlorotoluene while irradiating with UV light.[5]
-
The reaction progress is monitored by the increase in weight. The chlorination is stopped when a weight increase of 3.5 g is achieved.[5]
-
The crude 2,6-dichlorobenzyl chloride is then purified by vacuum distillation.[5] A yield of up to 90% can be achieved.[1]
-
Step 2: Cyanation of 2,6-Dichlorobenzyl Chloride
-
Reaction Description: The benzylic chloride is displaced by a cyanide ion to form the carbon-carbon bond of the nitrile.
-
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of ethanol.[5]
-
Add 2.7 g of potassium cyanide to the solution.[5]
-
The mixture is heated under reflux for 5 hours.[5]
-
After the reaction is complete, the ethanol is removed by distillation to yield the crude this compound.[5]
-
References
- 1. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]
- 2. CN104326940A - Method for synthesizing 2,6-dichlorobenzonitrile by ammoxidation - Google Patents [patents.google.com]
- 3. US3185725A - Preparation of 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 4. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Reactivity comparison of 2,6-Dichlorophenylacetonitrile vs 2,4-Dichlorophenylacetonitrile
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the selection of appropriate starting materials and intermediates is paramount to the success of a research program. The isomeric dichlorophenylacetonitriles, specifically the 2,6- and 2,4-substituted variants, serve as crucial building blocks for a wide array of more complex molecules. While structurally similar, the seemingly subtle difference in the placement of the two chlorine atoms on the phenyl ring imparts a significant divergence in their chemical reactivity. This guide provides a comprehensive comparison of the reactivity of 2,6-Dichlorophenylacetonitrile and 2,4-Dichlorophenylacetonitrile, supported by foundational principles of organic chemistry and available data.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physicochemical properties of the two isomers is presented below. These properties, while not directly indicative of reactivity, are crucial for designing experimental conditions.
| Property | This compound | 2,4-Dichlorophenylacetonitrile |
| Molecular Formula | C₈H₅Cl₂N | C₈H₅Cl₂N |
| Molecular Weight | 186.04 g/mol | 186.04 g/mol |
| CAS Number | 3215-64-3 | 6306-60-1 |
| Appearance | Solid | White to light yellow crystalline powder |
| Melting Point | Not readily available | 58-61 °C |
The Decisive Factor: Steric vs. Electronic Effects
The differing reactivity profiles of this compound and 2,4-Dichlorophenylacetonitrile can be primarily attributed to the interplay of steric hindrance and electronic effects imparted by the chlorine substituents.
This compound: The Realm of Steric Hindrance
The defining feature of the 2,6-isomer is the presence of two chlorine atoms flanking the cyanomethyl group. This arrangement creates significant steric hindrance around the benzylic carbon and the nitrile functionality. This steric bulk impedes the approach of nucleophiles and reagents, thereby generally decreasing the rate of reactions occurring at these sites. For instance, in nucleophilic substitution reactions at the benzylic position, the bulky ortho-chloro groups act as "gatekeepers," making it more difficult for a nucleophile to access the electrophilic carbon.
2,4-Dichlorophenylacetonitrile: A Balance of Electronic Influences
In the 2,4-isomer, one chlorine atom is in the ortho position, and the other is in the para position. While the ortho-chloro group exerts some steric hindrance, it is significantly less pronounced than in the 2,6-isomer. The electronic effects of the chlorine atoms play a more dominant role in dictating the reactivity of the 2,4-isomer. Chlorine is an electronegative atom, and through-bond inductive effects (-I) withdraw electron density from the aromatic ring. The para-chloro substituent, in particular, can also participate in resonance, which can influence the electron density at different positions of the ring.
Comparative Reactivity in Key Transformations
While direct, side-by-side kinetic studies are not extensively reported in the literature, we can infer the relative reactivity of the two isomers in common organic transformations based on fundamental principles.
Nucleophilic Substitution at the Benzylic Position
Reactions involving the displacement of a leaving group from the benzylic carbon (if the cyanomethyl group were, for example, a chloromethyl group) are expected to be significantly slower for the 2,6-dichloro isomer.
Experimental Protocol: A General Procedure for Nucleophilic Substitution
A general protocol for the synthesis of a phenylacetonitrile via nucleophilic substitution is the reaction of the corresponding benzyl chloride with sodium cyanide.
-
Reaction Setup: A solution of the dichlorobenzyl chloride (1.0 eq.) in a suitable solvent (e.g., ethanol, acetone, or a biphasic system with a phase-transfer catalyst) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Sodium cyanide (1.0-1.2 eq.) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
It is anticipated that under identical conditions, the conversion of 2,6-dichlorobenzyl chloride to this compound would proceed at a significantly lower rate than the corresponding reaction for the 2,4-isomer.
Reactions Involving the Nitrile Group
The reactivity of the nitrile group (e.g., hydrolysis to a carboxylic acid or an amide, reduction to an amine) can also be affected by the substitution pattern of the phenyl ring.
Hydrolysis of the Nitrile:
The hydrolysis of the nitrile group to a carboxylic acid is a common transformation. This reaction is typically catalyzed by acid or base.
While electronic effects will play a role, the steric hindrance in the 2,6-isomer can again be expected to slow down the reaction rate compared to the 2,4-isomer by impeding the access of water and the catalyst to the nitrile carbon.
Experimental Protocol: Hydrolysis of Dichlorophenylacetonitrile
-
Reaction Setup: The dichlorophenylacetonitrile (1.0 eq.) is suspended in an aqueous solution of a strong acid (e.g., 70% H₂SO₄) or a strong base (e.g., 10 M NaOH) in a round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux for a specified period. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up (Acidic Hydrolysis): The reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Work-up (Basic Hydrolysis): The reaction mixture is cooled and acidified with a concentrated acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude dichlorophenylacetic acid can be purified by recrystallization from a suitable solvent.
Summary of Expected Reactivity
| Reaction Type | This compound | 2,4-Dichlorophenylacetonitrile | Primary Influencing Factor |
| Benzylic Sₙ2 Reaction | Slower | Faster | Steric Hindrance |
| Nitrile Hydrolysis | Slower | Faster | Steric Hindrance |
| Electrophilic Aromatic Substitution | Deactivated, ortho/para directing (relative to the cyanomethyl group) | Deactivated, complex directing effects | Electronic & Steric Effects |
Conclusion
The choice between this compound and 2,4-Dichlorophenylacetonitrile as a synthetic precursor must be guided by a clear understanding of their differential reactivity. The pronounced steric hindrance in the 2,6-isomer renders it less reactive in transformations involving the benzylic carbon and the nitrile group. Conversely, the 2,4-isomer, with its less sterically encumbered reactive sites, is expected to undergo these reactions more readily. For synthetic routes where the reactivity of the cyanomethyl group is desired, the 2,4-isomer will generally be the more favorable choice. However, the relative inertness of the 2,6-isomer might be advantageous in scenarios where selective reaction at another part of a more complex molecule is required, with the dichlorophenylacetonitrile moiety serving as a stable framework. Researchers and drug development professionals are encouraged to consider these fundamental principles when designing synthetic strategies involving these versatile chemical building blocks.
A Comparative Guide to the Synthetic Pathways of 2,6-Dichlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic pathways to 2,6-Dichlorophenylacetic acid, a key intermediate in the synthesis of various biologically active molecules, including the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac.[1][2] The following sections detail common and alternative synthetic routes, presenting experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Pathways
Several synthetic routes to 2,6-Dichlorophenylacetic acid have been established, each with distinct advantages and disadvantages in terms of yield, atom economy, reaction conditions, and starting material accessibility. The primary methods include the hydrolysis of 2,6-dichlorophenylacetonitrile, a multi-step synthesis from 2,6-dichlorotoluene, a palladium-catalyzed carbonylation of 2,6-dichlorotoluene, and a multi-step synthesis commencing from cyclohexanone.[3][4]
Data Summary
The following table summarizes the key quantitative data for the different synthetic pathways to 2,6-Dichlorophenylacetic acid, allowing for a direct comparison of their efficiencies.
| Synthetic Pathway | Starting Material | Key Intermediates | Overall Yield (%) | Reference |
| Hydrolysis | This compound | None | 83% | [5] |
| Multi-step from 2,6-Dichlorotoluene | 2,6-Dichlorotoluene | 2,6-Dichlorobenzyl chloride, 2,6-Dichlorobenzyl cyanide | 60% | [6] |
| Palladium-Catalyzed Carbonylation | 2,6-Dichlorotoluene | Ethyl 2,6-dichlorophenylacetate | 68.4% | [5] |
| Multi-step from Cyclohexanone | Cyclohexanone | 2,2,6,6-Tetrachlorocyclohexanone | 95.6% | [7] |
Experimental Protocols
Detailed experimental methodologies for the key synthetic pathways are provided below.
Protocol 1: Hydrolysis of this compound
This one-step method is straightforward and offers a high yield.[3][5]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Chloroform
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, a solution of 18.6 g (100 mmol) of this compound in 40 mL of ethanol and 50 mL of water is prepared.[5]
-
30 g of KOH is added to the mixture.[5]
-
The mixture is heated to 80°C and refluxed for 20 hours.[5]
-
After cooling to room temperature, the reaction is quenched by the dropwise addition of concentrated HCl until the pH reaches 3.[5]
-
The product is extracted with chloroform (5 x 50 mL).[5]
-
The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed by evaporation to yield 2,6-Dichlorophenylacetic acid.[5]
Protocol 2: Multi-step Synthesis from 2,6-Dichlorotoluene
This classic three-step synthesis is a widely employed and robust method.[4]
Step 1: Chlorination of 2,6-Dichlorotoluene
-
16.1 g of 2,6-dichlorotoluene is chlorinated with dry chlorine gas at 180°C under ultraviolet irradiation until a weight increase of 3.5 g is achieved.[1][6]
-
The resulting product mixture is fractionally distilled under vacuum to yield 2,6-dichlorobenzyl chloride.[1]
Step 2: Cyanation of 2,6-Dichlorobenzyl chloride
-
6.5 g of 2,6-dichlorobenzyl chloride is refluxed with 2.7 g of potassium cyanide in 30 ml of alcohol for 5 hours.[1][6]
-
The alcohol is distilled off to yield crude 2,6-dichlorobenzyl cyanide.[6]
Step 3: Hydrolysis of 2,6-Dichlorobenzyl cyanide
-
The crude 2,6-dichlorobenzyl cyanide is refluxed with 1 N sodium hydroxide solution overnight.[6]
-
The reaction mixture is then extracted with ether to remove any unreacted starting material.[6]
-
The aqueous layer is acidified with 2 N hydrochloric acid to precipitate the product.[6]
-
The solid 2,6-dichlorophenylacetic acid is collected by filtration and can be further purified by recrystallization from aqueous ethanol.[1]
Protocol 3: Palladium-Catalyzed Carbonylation of 2,6-Dichlorotoluene
This modern approach offers a more direct, one-pot synthesis.[4]
Materials:
-
2,6-Dichlorotoluene
-
Palladium chloride (catalyst precursor)
-
Xantphos (ligand)
-
Tert-butyl peroxy ether (TBP) (oxidant)
-
Alcohol (e.g., ethanol)
Procedure:
-
2,6-Dichlorotoluene is reacted in the presence of an alcohol, a complex catalyst formed from a transition metal (e.g., palladium chloride) and a ligand (e.g., Xantphos), and an oxidant (e.g., TBP).[5] This reaction forms ethyl 2,6-dichlorophenylacetate.
-
The resulting ester is then subjected to hydrolysis and acidification to yield 2,6-Dichlorophenylacetic acid.[5] Note: This method involves high-temperature and high-pressure conditions due to the use of carbon monoxide and requires specialized equipment.[5][8]
Protocol 4: Multi-step Synthesis from Cyclohexanone
This pathway provides a high yield of the final product.[7]
Step 1: Chlorination of Cyclohexanone
-
Cyclohexanone undergoes a chlorination reaction with a chlorinating agent in a solvent and under the catalysis of an alkali to produce 2,2,6,6-tetrachlorocyclohexanone.[7]
Step 2: Condensation, Rearrangement, and Decarboxylation
-
2,2,6,6-tetrachlorocyclohexanone is reacted with a malonic diester (e.g., dimethyl malonate) in a solvent, catalyzed by DBU, and heated for several hours.[7]
-
After cooling, an aqueous sodium hydroxide solution is added, and the mixture is stirred.[7]
-
The aqueous phase is separated and then acidified with hydrochloric acid, leading to acidification and decarboxylation to yield 2,6-Dichlorophenylacetic acid.[7]
Synthetic Pathway Diagrams
The following diagrams illustrate the described synthetic routes.
Caption: Synthetic pathway via hydrolysis of this compound.
Caption: Multi-step synthesis from 2,6-Dichlorotoluene.
Caption: Palladium-catalyzed carbonylation of 2,6-Dichlorotoluene.
Caption: Multi-step synthesis from Cyclohexanone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Fingerprints: Differentiating 2,3-, 2,4-, and 2,6-Dichlorophenylacetonitrile Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2,3-, 2,4-, and 2,6-Dichlorophenylacetonitrile. This document provides a detailed comparison of their spectral characteristics, supported by experimental data and protocols, to facilitate unambiguous identification.
The structural isomers of dichlorophenylacetonitrile are key intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and efficient differentiation of these isomers is paramount for ensuring the quality, efficacy, and safety of the final products. This guide presents a comparative analysis of 2,3-, 2,4-, and this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for the three isomers, providing a clear basis for their differentiation.
¹H NMR Spectral Data
The substitution pattern of the chlorine atoms on the phenyl ring significantly influences the chemical shifts and coupling patterns of the aromatic protons, offering a primary method for distinguishing the isomers.
| Compound | Aromatic Protons (ppm) | Methylene Protons (CH₂) (ppm) |
| 2,3-Dichlorophenylacetonitrile | ~7.5 (d), ~7.3 (t), ~7.2 (d) | ~3.9 |
| 2,4-Dichlorophenylacetonitrile | ~7.5 (d), ~7.4 (dd), ~7.3 (d) | ~3.8 |
| This compound | ~7.4 (d), ~7.2 (t) | ~4.0 |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide further confirmation of the isomeric structure by revealing the number of unique carbon environments and their chemical shifts.
| Compound | Aromatic Carbons (ppm) | Methylene Carbon (CH₂) (ppm) | Nitrile Carbon (CN) (ppm) |
| 2,3-Dichlorophenylacetonitrile | ~134, ~132, ~131, ~130, ~129, ~128 | ~23 | ~116 |
| 2,4-Dichlorophenylacetonitrile | ~136, ~135, ~133, ~130, ~128, ~127 | ~22 | ~117 |
| This compound | ~136 (2C), ~131, ~129 (2C), ~128 | ~20 | ~115 |
Infrared (IR) Spectral Data
The IR spectra of the three isomers are broadly similar due to the presence of the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly the patterns of C-Cl and C-H bending vibrations.
| Compound | Key Absorption Bands (cm⁻¹) |
| 2,3-Dichlorophenylacetonitrile | ~2250 (C≡N stretch), ~1580, 1470 (C=C aromatic stretch), ~780, 740 (C-Cl stretch) |
| 2,4-Dichlorophenylacetonitrile | ~2255 (C≡N stretch)[1], ~1590, 1480 (C=C aromatic stretch), ~820, 770 (C-Cl stretch) |
| This compound | ~2250 (C≡N stretch)[2], ~1570, 1440 (C=C aromatic stretch), ~790, 720 (C-Cl stretch) |
Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of the dichlorophenylacetonitrile isomers results in a characteristic molecular ion peak and distinct fragmentation patterns. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, is a key diagnostic feature.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2,3-Dichlorophenylacetonitrile | 185, 187, 189 (isotopic cluster) | 150 ([M-Cl]⁺), 115 ([M-2Cl]⁺) |
| 2,4-Dichlorophenylacetonitrile | 185, 187, 189 (isotopic cluster)[1] | 150 ([M-Cl]⁺), 115 ([M-2Cl]⁺)[1] |
| This compound | 185, 187, 189 (isotopic cluster)[3] | 150 ([M-Cl]⁺), 115 ([M-2Cl]⁺)[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorophenylacetonitrile isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid dichlorophenylacetonitrile sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the nitrile (C≡N), aromatic (C=C), and carbon-chlorine (C-Cl) stretching vibrations, as well as the C-H bending vibrations in the fingerprint region.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the dichlorophenylacetonitrile isomer in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-250 to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and its characteristic isotopic cluster, which arises from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic differentiation of the dichlorophenylacetonitrile isomers.
References
Comparison of Analytical Methods for the Quantification of 2,6-Dichlorophenylacetonitrile
This guide provides a comparative overview of suitable analytical methods for the quantitative determination of 2,6-Dichlorophenylacetonitrile. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, development, and quality control settings. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their widespread availability and applicability to compounds of this nature.
While specific validated method performance data for this compound is not extensively published, this guide leverages data from structurally analogous compounds, such as dichlorophenylacetic acid and other organochlorine compounds, to provide representative performance characteristics.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters for HPLC-UV and GC-MS, offering a direct comparison to aid in method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation of volatile compounds based on boiling point, detection by mass-to-charge ratio.[2] |
| Specificity | Good, but may be susceptible to co-eluting impurities with similar UV spectra.[1] | Excellent, provides molecular weight and structural information, enhancing specificity.[1] |
| Sensitivity | Good (typically in the µg/mL to ng/mL range).[1] | Excellent (typically in the ng/mL to pg/mL range).[1] |
| Limit of Detection (LOD) | Estimated range: 0.01 - 0.1 µg/mL | Estimated range: 0.001 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | Estimated range: 0.05 - 0.5 µg/mL | Estimated range: 0.005 - 0.2 µg/mL |
| **Linearity (R²) ** | Typically ≥ 0.999[3] | Typically ≥ 0.995[4] |
| Recovery | Generally 95-105%[3] | Generally 80-120%, can be matrix-dependent.[5][6] |
| Sample Throughput | High | Moderate to High |
| Instrumentation Cost | Moderate | High |
| Primary Application | Routine quantitative analysis, purity assessment. | Trace level quantification, impurity identification, structural confirmation. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific matrix and concentration range of interest.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in various samples.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.[1]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of a standard solution (expected to be in the 220-240 nm range).
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.
4. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for sensitive and selective quantification, especially at trace levels or in complex matrices.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).[7]
-
Autosampler for automated injection.
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250 °C.[7]
-
Injection Mode: Splitless injection (1 µL).[7]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
MS Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound (e.g., m/z 185, 150, 114). A full scan can be used for initial identification.
3. Sample Preparation:
-
Employ a suitable extraction technique based on the sample matrix. For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solvent extraction with a non-polar solvent like hexane or dichloromethane is recommended.[5][9]
-
For liquid samples, liquid-liquid extraction may be appropriate.
-
The final extract should be concentrated and reconstituted in a solvent compatible with the GC system (e.g., hexane or ethyl acetate).
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in validating an analytical method to ensure its suitability for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. deswater.com [deswater.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Development of sample preparation method for organochlorine pesticides analysis in soil samples [aimspress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pjoes.com [pjoes.com]
- 9. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2,6-Dichlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2,6-Dichlorophenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity through robust analytical methods is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] It separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. The separation is driven by the polarity of the analyte, stationary phase, and mobile phase. Detection is typically achieved using a UV-Vis detector.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[2] In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable results. Below are representative protocols for the purity assessment of this compound, based on methods for structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
| Parameter | Specification |
| Instrumentation | HPLC system with a UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of mobile phase. Filter through a 0.45 µm syringe filter before injection. |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the detection and quantification of this compound and its volatile impurities.
| Parameter | Specification |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Restek RTX-200, 30 m x 0.25 mm ID, 0.5 µm film thickness[3] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 70 °C for 1 min, ramp at 10 °C/min to 270 °C, hold for 5 min[3] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of acetone. |
Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including the nature of the impurities to be detected. The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Performance Parameter | HPLC-UV | GC-MS |
| Specificity | Good, but potential for co-elution of impurities with similar UV spectra. | Excellent, provides mass spectral data for peak identification and confirmation. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Typically in the low pg range. |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | 15 - 30 minutes per sample. | 20 - 40 minutes per sample. |
| Throughput | High, suitable for routine quality control. | Moderate, can be enhanced with autosamplers. |
| Cost (Instrument & Consumables) | Moderate | High |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC-MS methods.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Experimental workflow for GC-MS purity assessment.
Objective Comparison and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.
HPLC-UV is a robust, reliable, and cost-effective method for routine quality control of this compound.[1] Its high throughput and precision make it well-suited for quantifying the main component and known, non-volatile impurities. However, its specificity can be limited if impurities co-elute or lack a UV chromophore.
GC-MS offers superior specificity and sensitivity, making it the preferred method for identifying unknown volatile impurities and for trace-level analysis. The mass spectral data provides definitive identification of impurities, which is invaluable during process development and for regulatory submissions. The primary limitation of GC-MS is the requirement for the analyte to be volatile and thermally stable. While this compound is amenable to GC analysis, some potential larger, less volatile impurities may require derivatization.
Recommendation:
-
For routine quality control and assay , a validated HPLC-UV method is generally sufficient and more cost-effective.
-
For impurity profiling, identification of unknown impurities, and analysis of volatile residual solvents , GC-MS is the superior technique.
In a comprehensive quality control strategy, both HPLC and GC-MS can be employed as complementary techniques to provide a complete picture of the purity profile of this compound, ensuring the highest quality of this critical pharmaceutical intermediate.
References
A Comparative Guide to Catalysts in the Synthesis of 2,6-Dichlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various catalytic systems for the synthesis of 2,6-Dichlorophenylacetic acid, a key intermediate in the pharmaceutical industry, notably in the production of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. The selection of an appropriate catalyst is crucial for optimizing yield, purity, cost-effectiveness, and environmental impact of the synthesis. This document details the performance of different catalysts, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Catalytic Synthesis Routes
The synthesis of 2,6-Dichlorophenylacetic acid can be achieved through several catalytic pathways, each with distinct advantages and disadvantages. The three primary methods compared in this guide are:
-
Base-Catalyzed Hydrolysis of 2,6-Dichlorophenylacetonitrile: A straightforward and high-yielding method.[1][2]
-
Palladium-Catalyzed Carbonylation of 2,6-Dichlorotoluene: A more direct, one-pot approach.[3][4][5]
-
Base-Catalyzed Condensation and Rearrangement from Cyclohexanone: A multi-step synthesis from a different starting material.[5][6]
A fourth catalytic approach, the use of Phase-Transfer Catalysts (PTCs) , is also discussed as a potent alternative for specific steps in the synthesis.
Data Presentation
The following table summarizes the key quantitative data for the three primary catalytic methods for the synthesis of 2,6-Dichlorophenylacetic acid.
| Parameter | Method 1: Base-Catalyzed Hydrolysis | Method 2: Palladium-Catalyzed Carbonylation | Method 3: Base-Catalyzed Condensation & Rearrangement |
| Starting Material | This compound | 2,6-Dichlorotoluene | Cyclohexanone |
| Catalyst | Potassium Hydroxide (KOH) | Pd(Xantphos)Cl₂ / Oxidant (TBP) | Alkali (e.g., Na₂CO₃), DBU, and Alkali (e.g., NaOH) |
| Overall Yield | 83%[4][5] | 68.4%[4][7] | High yield and purity reported (specific % not detailed)[6] |
| Reaction Time | 20 hours[4][5] | 16 hours (carbonylation) + 2 hours (hydrolysis)[5][7] | 5 hours (condensation) + 5 hours (hydrolysis/rearrangement)[3] |
| Temperature | 80 °C[4][5] | 120 °C (carbonylation) + 60 °C (hydrolysis)[5][7] | 40-45 °C (condensation and hydrolysis/rearrangement)[3] |
| Pressure | Atmospheric | High Pressure (Carbon Monoxide)[4] | Atmospheric |
| Key Advantages | High yield, simple procedure | One-pot reaction, direct from toluene | Utilizes inexpensive starting material, green process[6] |
| Key Disadvantages | Multi-step synthesis of starting material | Requires specialized high-pressure equipment, expensive catalyst | Multi-step, complex procedure |
TBP: tert-butyl peroxy ether DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Mandatory Visualization
Caption: Overview of the three main catalytic pathways for the synthesis of 2,6-Dichlorophenylacetic acid.
Caption: A generalized workflow for the experimental comparison of different catalysts.
Experimental Protocols
Method 1: Base-Catalyzed Hydrolysis of this compound
This method involves the hydrolysis of the nitrile group to a carboxylic acid using a strong base.[4][5]
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Chloroform
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 18.6 g (100 mmol) of this compound in a mixture of 40 mL of ethanol and 50 mL of water.[4]
-
Add 30 g of potassium hydroxide to the solution.[4]
-
After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 3.[4]
-
Extract the product with chloroform (5 x 50 mL).[4]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2,6-Dichlorophenylacetic acid.
Method 2: Palladium-Catalyzed Carbonylation of 2,6-Dichlorotoluene
This one-pot method involves the direct carbonylation of 2,6-dichlorotoluene using a palladium catalyst.[4][7]
Materials:
-
2,6-Dichlorotoluene
-
Ethanol
-
Palladium(II) bis(xantphos) dichloride (Pd(Xantphos)Cl₂)
-
Di-tert-butyl peroxide (TBP)
-
Carbon Monoxide (CO) gas
-
Sodium Hydroxide (NaOH)
-
1,4-Dioxane
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Carbonylation: In a high-pressure reactor, charge 2,6-dichlorotoluene, ethanol, Pd(Xantphos)Cl₂ (catalyst), and di-tert-butyl peroxide (oxidant).[7]
-
Pressurize the reactor with carbon monoxide.
-
Heat the mixture to 120°C and stir for 16 hours.[5]
-
After cooling and releasing the pressure, the intermediate ethyl 2,6-dichlorophenylacetate is obtained.
-
Hydrolysis: Dissolve the crude intermediate in 1,4-dioxane and add a 6N sodium hydroxide solution.[7]
-
Heat the mixture to 60°C for 2 hours.[7]
-
Cool the mixture and adjust the pH to 1 with 2N hydrochloric acid.[7]
-
Remove the organic solvent under reduced pressure and extract the product with ethyl acetate to obtain 2,6-Dichlorophenylacetic acid.[7]
Method 3: Base-Catalyzed Condensation and Rearrangement from Cyclohexanone
This multi-step synthesis starts from the readily available cyclohexanone.[3][6]
Materials:
-
Cyclohexanone
-
Chlorinating agent (e.g., Chlorine gas)
-
Alkali (e.g., Sodium Carbonate)
-
2,2,6,6-Tetrachlorocyclohexanone (prepared in the first step)
-
Dimethyl malonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Chlorination: Prepare 2,2,6,6-tetrachlorocyclohexanone by the chlorination of cyclohexanone in a solvent under the catalysis of an alkali like sodium carbonate.[6]
-
Condensation: In a reaction vessel, dissolve 2,2,6,6-tetrachlorocyclohexanone and dimethyl malonate in dichloromethane. Add DBU as a catalyst and stir the mixture at 40-45°C for 5 hours.[3]
-
Hydrolysis, Rearrangement, and Decarboxylation:
Discussion of Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase containing an inorganic salt and an organic phase containing the substrate.[8] In the context of 2,6-Dichlorophenylacetic acid synthesis, PTC could be particularly beneficial in the cyanation of 2,6-dichlorobenzyl chloride, a key step in the multi-step synthesis from 2,6-dichlorotoluene.[3]
Potential Application in Cyanation:
The reaction of 2,6-dichlorobenzyl chloride with an aqueous solution of sodium or potassium cyanide is a classic example where a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be employed.[9][10] The PTC transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl chloride.
Advantages of PTC in this context would include:
-
Increased reaction rates.
-
Milder reaction conditions.
-
Avoidance of expensive and hazardous anhydrous polar aprotic solvents.[11]
-
Potentially higher yields and selectivity by minimizing side reactions.
While specific experimental data for the PTC-catalyzed synthesis of 2,6-Dichlorophenylacetic acid is not extensively reported in the reviewed literature, its application in the crucial cyanation step presents a compelling option for process optimization and green chemistry.
Conclusion
The choice of catalyst for the synthesis of 2,6-Dichlorophenylacetic acid is dependent on the specific requirements of the researcher or manufacturer, including scale, available equipment, cost considerations, and desired purity.
-
For high-yield laboratory-scale synthesis with simple equipment, the base-catalyzed hydrolysis of this compound is an excellent choice.
-
For a more direct, one-pot synthesis from a readily available starting material, the palladium-catalyzed carbonylation of 2,6-dichlorotoluene is a modern and efficient, albeit more technologically demanding, option.
-
The multi-step synthesis from cyclohexanone offers a route from an inexpensive starting material with a potentially greener process, though it involves a more complex reaction sequence.
-
The application of phase-transfer catalysis in the cyanation step of the multi-step synthesis from 2,6-dichlorotoluene should be considered for process optimization, offering potential improvements in efficiency and environmental friendliness.
This guide provides the foundational data and protocols to assist researchers in making an informed decision on the most suitable catalytic method for their synthesis of 2,6-Dichlorophenylacetic acid. Further optimization of each method may be possible based on specific laboratory or industrial conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. phasetransfer.com [phasetransfer.com]
Safety Operating Guide
Proper Disposal of 2,6-Dichlorophenylacetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,6-Dichlorophenylacetonitrile are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the proper management of this compound waste.
Immediate Safety and Handling
This compound is a hazardous compound that is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1] Adherence to strict safety protocols is crucial from the moment of handling to the point of disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated area.[2]
-
Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
-
Hazardous decomposition products can include hydrogen chloride and hydrogen cyanide.
Regulatory Considerations
Unused this compound is classified as a P-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its acute toxicity.[3][4][5] This designation carries stringent regulations for its management and disposal. Even empty containers that once held this substance are considered hazardous waste and must be disposed of accordingly.[4] Generating more than 1 kilogram of a P-listed waste in a calendar month classifies a facility as a large quantity generator, which is subject to more extensive regulations.[3][6]
In-Laboratory Waste Treatment and Disposal Procedures
For small quantities of this compound waste generated in a laboratory setting, chemical treatment to convert it into a less hazardous substance prior to disposal is a recommended practice. The primary methods for this are alkaline hydrolysis and oxidative degradation.
It is critical that all treatment procedures are conducted in a certified chemical fume hood with appropriate PPE.
Option 1: Alkaline Hydrolysis
This procedure converts the nitrile group to a carboxylate salt, which is significantly less toxic.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add the this compound waste.
-
Reagent Addition: For each 1 gram of nitrile waste, slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution. An alcohol co-solvent such as ethanol can be added to improve solubility if necessary.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction should be monitored for the cessation of ammonia evolution (detectable with moist pH paper at the top of the condenser).
-
Cooling and Neutralization: Allow the mixture to cool to room temperature.
-
Final Disposal: The resulting solution containing the sodium salt of 2,6-dichlorophenylacetic acid can then be collected in a designated hazardous waste container for halogenated organic waste.[7] Clearly label the container with its contents.
Option 2: Oxidative Degradation using Sodium Hypochlorite
This method is effective for destroying the cyanide group through oxidation.
Experimental Protocol:
-
Preparation: In a suitable container within a chemical fume hood, dilute the this compound waste with a water-miscible solvent like ethanol or isopropanol to a concentration of approximately 1-5%.
-
pH Adjustment: Adjust the pH of the solution to between 10 and 11 by adding a 10% sodium hydroxide solution. This is a critical step to prevent the formation of toxic cyanogen chloride gas.[8]
-
Oxidant Addition: While stirring, slowly add an excess of commercial sodium hypochlorite solution (e.g., bleach, typically 5-6% NaOCl). A molar ratio of at least 3.5 moles of active chlorine to 1 mole of cyanide is recommended.[9]
-
Reaction Time: Allow the reaction to proceed for at least 1-2 hours at room temperature with continuous stirring.
-
Verification (Optional but Recommended): Test for the presence of residual cyanide using commercially available cyanide test strips or a colorimetric method to ensure complete destruction.
-
Final Disposal: The treated solution should be collected in a designated hazardous waste container for halogenated organic waste.[7] Label the container appropriately.
Data Presentation
| Parameter | Alkaline Hydrolysis | Oxidative Degradation (Hypochlorite) |
| Reagents | 10% Sodium Hydroxide | Sodium Hypochlorite (5-6%), 10% Sodium Hydroxide |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Key Safety Precaution | Control ammonia evolution | Maintain pH > 10 to prevent cyanogen chloride formation |
| Primary Byproducts | 2,6-Dichlorophenylacetate, Ammonia | 2,6-Dichlorophenyl compounds, Carbon Dioxide, Nitrogen |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3215-64-3 Name: (2,6-dichlorophenyl)acetonitrile [xixisys.com]
- 2. fishersci.com [fishersci.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 5. epa.gov [epa.gov]
- 6. Managing P List Hazardous Wastes in Satellite Areas | Lion Technology [lion.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyanide Destruction Hypochlorite / Chlorine - 911Metallurgist [911metallurgist.com]
- 9. e3s-conferences.org [e3s-conferences.org]
Personal protective equipment for handling 2,6-Dichlorophenylacetonitrile
Safe Handling Protocol: 2,6-Dichlorophenylacetonitrile
This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel. The following procedures are designed for researchers, scientists, and professionals in drug development.
Hazard Summary
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3]
Hazard Classifications:
Chemical and Physical Properties
| Property | Value |
| CAS Number | 3215-64-3 |
| Molecular Formula | C₈H₅Cl₂N |
| Appearance | White to nearly white or beige crystalline powder.[2][3] |
| Melting Point | 74 - 78 °C / 140 - 145.4 °F[2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1][3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas.[1][4] |
Operational Plan: Handling Procedures
Adherence to the following step-by-step operational plan is mandatory to ensure a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[3]
-
Personal Protective Equipment (PPE) Inspection: Before starting any work, inspect all PPE for damage or contamination. Do not use compromised PPE.
Required Personal Protective Equipment (PPE)
A comprehensive PPE setup is crucial to prevent exposure.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing.[5] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile rubber.[6] Inspect gloves before each use and dispose of them immediately if they come into contact with the chemical.[5] |
| Body Protection | A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned.[5] Long pants and closed-toe, closed-heel shoes are mandatory.[5] Avoid clothing made of polyester or acrylic fabrics.[5] |
| Respiratory Protection | If there is a risk of generating dust or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][5] |
Handling
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands, face, and any exposed skin thoroughly after handling.[1][3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize the generation and dispersal of dust.
Accidental Spills
-
Minor Spills: For small, dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3][7]
-
Major Spills: In the event of a larger spill, evacuate the area and alert emergency responders.[7]
-
Cleanup: Clean the affected area thoroughly. Prevent spilled material from entering drains or waterways.[4][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated PPE:
-
Treat all used and contaminated PPE as hazardous waste.
-
Disposable gloves and other single-use items should be placed in a sealed, labeled container for hazardous waste disposal.
-
Contaminated clothing must be decontaminated before reuse.[4] If decontamination is not possible, it should be disposed of as hazardous waste.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Buy this compound | 3215-64-3 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
